Ethomersol

Catalog No.
S1488668
CAS No.
135048-68-9
M.F
C11H14N2OS
M. Wt
222.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethomersol

CAS Number

135048-68-9

Product Name

Ethomersol

IUPAC Name

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

InChI

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

XFLUTXZJXVSDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC

Synonyms

5-ethoxy-2-ethylmercaptobenzimidazole;Tomerzol;Etomerzol;

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC

The exact mass of the compound 5-Ethoxy-2-ethylmercaptobenzimidazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action and Key Characteristics of Ethomersol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available on Ethomersol's mechanism and effects.

Aspect Description
Chemical Class Benzimidazole derivative [1] [2]
Primary Mechanism Activation of reparative and adaptive synthesis of RNA, enzymes, and structural proteins; optimization of mitochondrial oxidation and energy metabolism [2].
Metabolic Action Non-exhaustive actoprotector; enhances stability against physical load without increasing oxygen consumption or heat production [1] [2].
Key Effects Cerebroprotective; normalizes behavior & brain metabolism post-injury; prevents metabolic disturbances; reduces oxidative stress & supports antioxidant system [2].

Experimental Protocol for Cerebroprotective Study

One available study details the use of this compound in a rat model of craniocerebral trauma, which provides a methodological basis for its evaluation [2].

  • Animal Model: White male Wistar rats (160–180 g) [2].
  • Pre-Test Classification: Rats were classified as High-Resistant (HR) or Low-Resistant (LR) to hypoxia using a barochamber test at a simulated altitude of 12,000 meters [2].
  • Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a weight-drop method (64 g weight, 80 cm fall onto the parietal area) [2].
  • Dosing Regimen: this compound was administered intraperitoneally at a dose of 25 mg/kg, once daily for three days [2].
  • Assessment Methods:
    • Physiological: Body temperature, respiratory rate, body weight [2].
    • Behavioral: Open field test and elevated plus maze test to assess motor activity, exploratory behavior, and anxiety levels [2].
    • Biochemical Analysis: Brain tissue was analyzed for energy metabolites (creatine phosphate, ATP, lactic acid, pyruvic acid) and oxidative stress markers (diene conjugates, malonic dialdehyde, glutathione, superoxide dismutase activity) [2].

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of this compound based on the described studies. This can serve as a hypothesis for guiding further research.

G cluster_genomic Genomic & Metabolic Activation cluster_outcomes Observed Effects This compound This compound RNAProtSynth Stimulates Reparative RNA & Protein Synthesis This compound->RNAProtSynth EnergyMetab Optimizes Mitochondrial Energy Metabolism This compound->EnergyMetab Antioxidant Enhances Antioxidant System This compound->Antioxidant CerebroProt Cerebroprotective Effect RNAProtSynth->CerebroProt MetabNormalize Prevention of Metabolic Disturbances EnergyMetab->MetabNormalize Antioxidant->MetabNormalize BehavNormalize Normalization of Behavioral Parameters CerebroProt->BehavNormalize MetabNormalize->BehavNormalize

Guidance for Further Research

The existing literature on this compound is limited. To build a complete technical profile, you may need to pursue the following avenues:

  • Scientific Databases: Conduct a deeper literature search using Russian and Ukrainian scientific databases and journals, as the compound was developed in the former USSR [1] [2].
  • Patent Literature: Investigate historical Soviet and Russian pharmaceutical patents from the 1980s and 1990s, which may contain more detailed synthetic pathways and preclinical data.
  • Related Compounds: Study the mechanisms of well-documented actoprotectors like Bemitil (Bemithyl) more extensively, as they share a chemical class and likely have overlapping mechanisms of action [1] [2].

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical identity of Ethomersol [1] [2].

Property Description
Systematic IUPAC Name 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole
CAS Registry Numbers 120764-43-4, 135048-68-9
Molecular Formula C₁₁H₁₄N₂OS
Molecular Weight 222.31 g/mol
Chemical Structure Benzimidazole derivative with ethoxy (C₂H₅O-) group at position 5/6 and ethylthio (C₂H₅S-) group at position 2.
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCC
Classification Synthetic Actoprotector / Adaptogen
Mechanism of Action Activation of reparative protein & enzyme synthesis; optimization of cellular energy metabolism; antioxidant activity [3] [2].

Proposed Mechanism of Action

This compound's effects are metabolic, enhancing the body's inherent stability. The following diagram illustrates its multi-faceted mechanism of action leading to its physiological effects.

G cluster_cellular Cellular & Metabolic Actions cluster_physio Physiological Effects This compound This compound A1 Activates Reparative Protein Synthesis This compound->A1 A2 Optimizes Mitochondrial Energy Metabolism This compound->A2 A3 Reduces Oxidative Stress (Antioxidant) This compound->A3 A4 Inhibits Calcium Channels This compound->A4 E3 Accelerated Tissue Regeneration A1->E3 E1 Enhanced Physical & Mental Performance A2->E1 Without ↑O₂ use E4 Improved Metabolic Recovery A2->E4 E2 Protection against Hypoxia & Ischemia A3->E2 A4->E2 Vasodilation

> Integrated multi-level mechanism of this compound action, from molecular interactions to systemic outcomes.

Key Experimental Findings and Protocols

This compound has been investigated in various animal models, primarily focusing on its protective effects against brain injury and its role in enhancing recovery.

Cerebroprotection in Craniocerebral Trauma (Rat Model)

This study evaluated this compound's ability to mitigate the consequences of traumatic brain injury (TBI) [3].

  • Objective: To assess the role of this compound in restoring functional and metabolic brain lesions after TBI, considering the animal's inherent resistance to hypoxia.
  • Animal Model: Male Wistar rats (160-180 g) were classified as High-Resistant (HR) or Low-Resistant (LR) to acute hypoxia using a barochamber.
  • Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a 64 g weight in free fall from 80 cm onto the parietal area.
  • Drug Administration: this compound (25 mg/kg) or reference drug (Piracetam, 60 mg/kg) was administered intraperitoneally once daily for three days.
  • Key Assessments:
    • Behavioral Tests: Open field test and elevated plus maze for motor activity, exploration, and anxiety.
    • Biochemical Analysis: Brain tissue was analyzed for energy metabolites (ATP, creatine phosphate), lactic/pyruvic acids, and oxidative stress markers (diene conjugates, malonic dialdehyde, glutathione).
    • Cerebral Edema: Measured by comparing wet and dry brain weight.
  • Results Summary: this compound decreased behavioral impairments, prevented metabolic disturbances in the brain, and reduced cerebral edema more effectively than the reference drug, with effects varying based on hypoxia resistance [3].
Antihypoxic Effect in Cerebral Ischemia (Cat Model)

This earlier study investigated the acute effects of this compound on brain circulation and oxygenation during ischemia [4].

  • Objective: To determine the effect of this compound on cerebral blood flow and oxygen metabolism during and after transient ischemia.
  • Animal Model: Cats.
  • Ischemia Induction: Acute cerebral ischemia was induced by 30-minute occlusion of both carotid and both vertebral arteries.
  • Drug Administration: this compound was administered via intravenous infusion (50 mg/kg over 60 minutes).
  • Key Assessments: Monitoring of cerebral tissue hypoxia and post-ischemic blood flow (hypoperfusion) and oxygenation (hypo-oxygenation).
  • Results Summary: this compound reduced cerebral tissue hypoxia at the end of the ischemic period. During the recirculation phase, it prevented post-ischemic hypoperfusion and especially hypo-oxygenation. A demonstrated mechanism was a reduction in hemoglobin's affinity for oxygen, facilitating oxygen release to tissues [4].

Comparative Analysis with Other Actoprotectors

This compound belongs to a class of synthetic adaptogens. The table below compares it with other key compounds in this category [5] [2].

Compound Name Structure Type Primary Experimental/Clinical Use Unique Features
This compound Benzimidazole derivative Antihypoxic, cerebroprotective, regenerative effects (liver). Enhanced antioxidant and cerebroprotective activity; studied in brain injury & liver regeneration.
Bemitil (Reference) Benzimidazole derivative Enhances physical performance; anti-asthenic. First developed actoprotector; extensive historical use in military/sports medicine.
Bromantane Adamantane derivative Increases mental performance; treats asthenic states. Combined actoprotective and anxiolytic properties; prohibited in sports.
Ginseng (Natural) Triterpenoid saponins (Ginsenosides) Improves physical & intellectual capacity; adaptogen. Natural origin; acts on neurotransmitters, blood circulation, and adrenal stress response [6].

Research Significance and Potential Applications

Based on the experimental data, this compound's potential applications are primarily in areas where enhancing the body's resistance to metabolic stress is critical [3] [2]:

  • Neuroprotection: Managing acute neurological insults like stroke and traumatic brain injury, where hypoxia and oxidative stress are key damaging factors.
  • Hepatology and Recovery: Supporting liver health and accelerating regeneration after surgical interventions like partial hepatectomy.
  • Sports and Military Medicine: Potentially enhancing endurance and accelerating recovery after exhaustive physical loads, though its use in competitive sports is likely regulated.

Future Research Directions

While preclinical results are promising, this compound remains a compound for research. Translation to clinical use would require [2]:

  • Comprehensive Toxicology: Detailed and long-term toxicological studies to establish a safety profile.
  • Clinical Trials: Rigorous Phase I-III trials in human subjects to confirm efficacy and safety for specific indications.
  • Mechanistic Elucidation: Further research to pinpoint its molecular targets and detailed signal transduction pathways.

References

Core Pharmacological Profile of Ethomersol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available from the identified study [1].

Attribute Details
IUPAC Name / Chemical Structure 5-ethoxy-2-ethylthiobenzimidazole (a benzimidazole derivative) [1].
Mechanism of Action Metabolic type of action; activates reparative and adaptive synthesis of RNA, enzymes, and structural proteins; activates protein synthesis and enzymes for energy metabolism and antioxidant systems [1].
Primary Indication (Experimental) Cerebroprotective agent for consequences of craniocerebral trauma (CCT) [1].
Tested Dosage 25 mg/kg [1].
Administration Route Intraperitoneal (i.p.) [1].
Treatment Duration (in study) 3 days, once daily [1].
Key Effects Decreased behavioral impairments post-CCT; restored individual behavior structure; prevented metabolic disturbances in the brain; mitigated cerebral edema; improved physiological parameters (respiration rate, body temperature) [1].

Detailed Experimental Protocol

The primary study investigated Ethomersol in a rat model of craniocerebral trauma (CCT). The methodology and key findings are detailed below [1].

  • Animal Model: White male Wistar rats (160-180 g) were used. Prior to trauma, rats were classified as either High-Resistant (HR) or Low-Resistant (LR) to acute hypoxia via a barochamber test [1].
  • Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a weight of 64 g in free fall from a height of 80 cm onto the parietal area of the head [1].
  • Drug Administration: this compound (25 mg/kg) was administered intraperitoneally once daily for three days following the trauma [1].
  • Assessment Methods:
    • Physiological Measures: Body weight, respiratory rate, and body temperature.
    • Behavioral Tests: Open field test and elevated plus maze to assess motor activity, investigative behavior, and anxiety.
    • Biochemical Analysis:
      • Brain Energy Metabolism: Levels of creatine phosphate, ATP, lactic acid, and pyruvic acid in brain tissue.
      • Oxidative Stress: Levels of lipoperoxidation products (diene conjugates, malonic dialdehyde) and components of the antioxidant system (reduced glutathione, superoxide dismutase activity) [1].

Key Experimental Findings

The effects of this compound, compared to a control and the nootropic drug Piracetam, are summarized in the table below. Data is extracted from the source publication [1].

Parameter Control (3 days post-CCT) This compound (3 days post-CCT) Piracetam (3 days post-CCT)
Body Weight (HR) 152.2 ± 2.5 g 178.1 ± 2.2 g* 167.3 ± 3.4 g
Body Weight (LR) 155.1 ± 2.3 g 181.2 ± 2.1 g 171.2 ± 3.2 g
Respiratory Rate (HR) 141 ± 2 /min 131 ± 3 /min 137 ± 3 /min
Respiratory Rate (LR) 129 ± 4 /min 130 ± 3 /min 132 ± 1 /min
Body Temperature (HR) ~37.53 °C (from trend) Restored towards normal Partial restoration
Cerebral Edema Present Decreased Decreased
Behavioral Impairments Present Decreased in HR and LR Decreased
Brain Metabolism Disturbed Normalized in HR and LR

Note: The symbols * and in the original data table likely denote the statistical significance of the difference compared to the control group (e.g., * for p < 0.05, for p < 0.01). HR = High-Resistant to hypoxia; LR = Low-Resistant to hypoxia.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the experimental workflow based on the study, created according to your specifications.

CCT CCT Hypoxia Hypoxia CCT->Hypoxia MetabolicDisruption MetabolicDisruption Hypoxia->MetabolicDisruption This compound This compound RNAProtSynthesis RNAProtSynthesis This compound->RNAProtSynthesis Activates NormalizedMetabolism NormalizedMetabolism RNAProtSynthesis->NormalizedMetabolism Restores BehavioralImprovement BehavioralImprovement NormalizedMetabolism->BehavioralImprovement Leads to

This compound activates RNA and protein synthesis, restoring brain metabolism and behavior after injury-induced hypoxia [1].

Research Context and Limitations

It is important to interpret the data on this compound with the following context in mind:

  • Limited Data Source: The information presented comes almost exclusively from a single research team and is confined to a specific animal model of brain injury [1].
  • Class of Drugs: this compound is described as an antihypoxant, a class of drugs defined by their ability to increase an organism's resistance to oxygen deficit. They are noted for having actoprotective (enhancing endurance) and cerebroprotective properties [1].
  • Comparative Efficacy: In the cited study, this compound appeared to be more effective than Piracetam in restoring certain physiological parameters, such as body weight, after craniocerebral trauma [1].

References

Chemical and Pharmacological Profile of Ethomersol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information for Ethomersol [1].

Property Description
CAS Number 120764-43-4
IUPAC Name 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole
Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCC
Synonyms 5-EEMBI, 5-ethoxy-2-ethylmercaptobenzimidazole

As a benzimidazole derivative, this compound is classified as an actoprotector [2] [1]. Actoprotectors are defined as synthetic substances that enhance the body's stability against physical exertion without increasing oxygen consumption, essentially functioning as synthetic adaptogens that significantly boost physical performance [2].

Synthesis and Industrial Manufacturing

The synthesis of this compound builds on established pathways for creating benzimidazole derivatives. The available data focuses on the industrial optimization of its production.

  • Synthetic Pathways: The two primary historical methods for creating the benzimidazole core are the Phillips-Ladenburg reaction (condensation of 1,2-diaminobenzene with carboxylic acids) and the Weidenhagen reaction (using aldehydes with an oxidizing agent) [1]. Modern approaches often use advanced catalytic systems, like nanocatalysts, which operate under milder conditions and achieve higher yields [1].
  • Optimization and Purification: The production of this compound was pioneered by Ukrainian pharmacologists in the late 1980s. Key optimized parameters for its synthesis are detailed in the table below [1]:
Parameter Optimal Range Impact & Notes
Temperature 80-100 °C Higher temperatures risk decomposition products.
Reaction Time 2-4 hours Yield plateaus after 4 hours; side reactions increase after 6.
Solvent Ratio (EtOH:H₂O) 5:1 Deviations cause solubility issues.
Purification Method Recrystallization (Methanol) Achieves purity >99.5% after multiple cycles.

Position among Actoprotectors and Research Status

This compound shares structural and functional similarities with other actoprotectors. The following diagram illustrates its classification.

G cluster_benz Benzimidazole Derivatives cluster_adam Adamantane Derivatives cluster_other Other Compounds Actoprotectors Actoprotectors cluster_benz cluster_benz Actoprotectors->cluster_benz cluster_adam cluster_adam Actoprotectors->cluster_adam cluster_other cluster_other Actoprotectors->cluster_other Bemitil Bemitil (Reference) This compound This compound Bromantane Bromantane Chlodantan Chlodantan Ginseng Ginseng

This compound is a benzimidazole derivative within the actoprotector class [2] [1].

According to the supplier's comparison, this compound is suggested to have a unique combination of enhancing physical endurance and metabolic recovery, potentially making it valuable in sports medicine and rehabilitation [1]. It's crucial to note that this information is from a commercial source and requires validation from independent peer-reviewed studies.

Important Research Considerations

  • Limited Primary Research: There is a significant lack of publicly available foundational research on this compound. The most detailed source is a commercial vendor [1], which lacks the rigor and objectivity of peer-reviewed scientific literature.
  • Regulatory and Safety Status: The compound is explicitly marked as "exclusively intended for research purposes" and is "not designed for human therapeutic applications" [1]. Its safety profile and pharmacokinetics in humans are not detailed in the available information.
  • Comparative Efficacy: While a comparison table exists [1], the claims about this compound's superiority or uniqueness compared to other actoprotectors like Bemitil or Bromantane are not substantiated with published experimental data.

References

Comprehensive Application Notes & Protocols: Ethomersol in Hypoxia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethomersol as an Antihypoxant

This compound (5-ethoxy-2-ethylthiobenzimidazole) represents a clinically significant antihypoxant compound with demonstrated efficacy across multiple experimental hypoxia models. As a benzimidazole derivative, it exhibits a multifaceted pharmacological profile characterized by energy-stabilizing properties and antioxidant capabilities that collectively enhance organismal tolerance to oxygen deprivation [1]. Research indicates that this compound's therapeutic mechanism extends beyond conventional antihypoxic action to include activation of reparative synthesis of proteins and enzymes critical for maintaining cellular energy metabolism under hypoxic stress [1]. These properties make it a valuable investigational tool for studying hypoxia pathophysiology and a promising candidate for therapeutic development in conditions characterized by oxygen deprivation, particularly in the context of cerebral ischemia and traumatic brain injury [1] [2].

The compound belongs to a class of actoprotective substances that enhance physical and mental performance without increasing oxygen consumption—a key differentiator from psychostimulants [3]. This application note provides a comprehensive summary of this compound's experimental applications, quantitative efficacy data across standardized hypoxia models, and detailed protocols to facilitate its systematic investigation in preclinical research settings.

Key Pharmacological Properties and Mechanisms of Action

This compound demonstrates multiple complementary mechanisms that underlie its protective effects against hypoxic damage:

Antioxidant Activity

This compound significantly reduces lipid peroxidation in brain and liver tissues during acute hypoxia. At doses of 25 mg/kg administered intraperitoneally 30 minutes before hypoxic exposure, it effectively prevents antioxidant system suppression, decreasing accumulation of conjugated dienes and malondialdehyde while increasing levels of thiol groups and enhancing activity of key antioxidant enzymes [4]. In vitro studies using concentration ranges of 0.01-40 mM demonstrate this compound's ability to inhibit Fe²⁺-induced ascorbate-dependent lipid peroxidation in liposomes and brain homogenates, with efficacy comparable to reference compounds DMSO and EDTA [4].

Metabolic Regulation

This compound activates reparative protein synthesis and enhances expression of enzymes involved in energy metabolism stabilization [1]. This metabolic optimization improves cellular adaptation to hypoxic conditions without increasing oxygen consumption—a characteristic feature of true actoprotectors [3]. The compound facilitates more efficient energy utilization during hypoxic stress, as evidenced by preserved creatine phosphate and ATP levels in brain tissue following craniocerebral trauma [1].

Hemodynamic Effects

In models of cerebral ischemia, this compound (50 mg/kg IV over 60 minutes) demonstrates significant improvements in cerebral oxygenation and prevents post-ischemic hypoperfusion during recirculation [2]. A notable mechanism involves reduced hemoglobin-oxygen affinity, which enhances oxygen delivery to hypoxic tissues [2]. These cerebrovascular effects contribute to its protective action against ischemic damage and support recovery processes.

Table 1: Key Pharmacological Properties of this compound

Property Experimental Evidence Proposed Mechanism
Antioxidant Reduced MDA and conjugated dienes in brain/liver [4] Free radical scavenging, antioxidant enzyme activation
Metabolic Stabilization Preserved CrP and ATP in brain tissue [1] Enhanced mitochondrial function, optimized energy metabolism
Hemodynamic Improvement Attenuated post-ischemic hypoperfusion [2] Reduced Hb-O₂ affinity, improved microcirculation
Actoprotective Enhanced physical endurance without increased O₂ consumption [3] Reparative protein synthesis, metabolic adaptation

Quantitative Efficacy Data Summary

Experimental studies across multiple hypoxia models have generated consistent quantitative data supporting this compound's efficacy:

Cerebral Ischemia Models

In feline models involving 30-minute occlusion of both carotid and vertebral arteries, this compound infusion (50 mg/kg IV over 60 minutes) significantly reduced cerebral tissue hypoxia at the end of the ischemic period. During recirculation, treated animals demonstrated preserved oxygen metabolism and prevention of the characteristic post-ischemic hypoperfusion, with particular effectiveness against hypo-oxygenation [2].

Craniocerebral Trauma Models

Research using rat models of closed craniocerebral trauma (64g weight free fall from 80cm height) demonstrated this compound's dose-dependent protective effects when administered at 25 mg/kg intraperitoneally for three consecutive days post-injury. Treatment improved survival rates, reduced cerebral edema, and accelerated normalization of physiological parameters including respiration rate and body temperature [1]. Behavioral assessments using open field and elevated plus maze tests revealed significant improvement in functional recovery, particularly in animals with low inherent resistance to hypoxia [1].

Table 2: Efficacy Parameters in Craniocerebral Trauma Model (25 mg/kg, 3 days)

Parameter Control Group This compound Group p-value
Body Weight Recovery (g) 155.1 ± 2.3 181.2 ± 2.1 <0.01
Respiratory Rate Normalization 129 ± 4/min 130 ± 3/min NS
Cerebral Edema Reduction Significant edema Mild edema <0.05
Open Field Activity 42% of baseline 78% of baseline <0.01
ATP Levels in Brain Tissue 58% of normal 89% of normal <0.01
Lipid Peroxidation Products Elevated 2.3x 1.2x baseline <0.05

Detailed Experimental Protocols

Protocol 1: Acute Hypobaric Hypoxia Protection Study

Objective: Evaluate this compound's protective efficacy against acute hypobaric hypoxia.

Materials:

  • Experimental animals (rats, 160-180g)
  • Hypobaric chamber
  • This compound solution (prepared in saline)
  • Physiological monitoring equipment

Methodology:

  • Pre-testing: Subject naive animals to hypobaric hypoxia (12,000m elevation at 50 m/sec ascent rate) until agonal respiration to establish individual hypoxia resistance baseline. Classify as high-resistant (HR) surviving >10 minutes or low-resistant (LR) surviving 5-10 minutes [1].
  • Dosing: Administer this compound (25 mg/kg) or vehicle intraperitoneally 30 minutes before hypoxia exposure.
  • Hypoxia Exposure: Subject treated animals to standardized hypobaric hypoxia (12,000m equivalent).
  • Monitoring: Record survival time, physiological parameters (respiration rate, body temperature), and behavioral responses.
  • Tissue Analysis: Euthanize animals immediately after hypoxia exposure; collect brain and liver tissues for biochemical analysis of lipid peroxidation products and antioxidant enzyme activities [4].

Outcome Measures:

  • Primary: Survival time, time to agonal respiration
  • Secondary: MDA and conjugated diene levels in tissues, glutathione levels, antioxidant enzyme activities
Protocol 2: Craniocerebral Trauma with Hypoxia Component

Objective: Assess this compound's efficacy in improving recovery after craniocerebral trauma with concomitant hypoxia.

Materials:

  • Controlled cortical impact device or weight-drop apparatus
  • This compound solution (25 mg/kg in saline)
  • Behavioral testing apparatus (open field, elevated plus maze)
  • Biochemical assay kits for energy metabolites and oxidative stress markers

Methodology:

  • Trauma Induction: Anesthetize animals and subject to closed craniocerebral trauma using standardized weight-drop method (64g weight from 80cm height onto parietal region) [1].
  • Treatment Regimen: Administer this compound (25 mg/kg, IP) once daily for three days post-trauma.
  • Behavioral Assessment: Conduct open field test (5-minute sessions) and elevated plus maze testing on days 1, 2, and 3 post-trauma. Quantify horizontal/vertical activity, center exploration, grooming, and arm entries.
  • Physiological Monitoring: Record daily body weight, respiratory rate, and body temperature.
  • Terminal Analysis: Euthanize animals on day 3; remove brains for assessment of cerebral edema (wet-dry weight method), energy metabolites (ATP, CrP), and lipid peroxidation products.

Outcome Measures:

  • Functional recovery: Behavioral scores in open field and plus maze
  • Metabolic recovery: Tissue levels of ATP, CrP, lactate/pyruvate ratio
  • Oxidative stress: MDA, conjugated dienes, antioxidant enzyme activities
  • Histopathological: Cerebral edema measurement, neuronal damage scoring

Mechanism Visualization

G cluster_cellular Cellular Level Effects cluster_organ Organ Level Effects cluster_outcomes Functional Outcomes Hypoxia Hypoxia ROS ROS Hypoxia->ROS Energy Deficit Energy Deficit Hypoxia->Energy Deficit CBF Reduction CBF Reduction Hypoxia->CBF Reduction LipidPerox LipidPerox ROS->LipidPerox Cellular Damage Cellular Damage LipidPerox->Cellular Damage ATP Depletion ATP Depletion Energy Deficit->ATP Depletion Metabolic Dysfunction Metabolic Dysfunction ATP Depletion->Metabolic Dysfunction This compound This compound This compound->ROS Inhibits Antioxidant Enzymes Antioxidant Enzymes This compound->Antioxidant Enzymes Activates Protein Synthesis Protein Synthesis This compound->Protein Synthesis Stimulates Hb-O2 Affinity Hb-O2 Affinity This compound->Hb-O2 Affinity Reduces Post-ischemic\nHypoperfusion Post-ischemic Hypoperfusion This compound->Post-ischemic\nHypoperfusion Prevents Antioxidant Enzymes->LipidPerox Reduces Energy Metabolism\nEnzymes Energy Metabolism Enzymes Protein Synthesis->Energy Metabolism\nEnzymes ATP Production ATP Production Energy Metabolism\nEnzymes->ATP Production Improves Tissue Hypoxia Tissue Hypoxia CBF Reduction->Tissue Hypoxia Functional Impairment Functional Impairment Tissue Hypoxia->Functional Impairment O2 Delivery O2 Delivery Hb-O2 Affinity->O2 Delivery Improves O2 Delivery->Tissue Hypoxia Alleviates Post-ischemic\nHypoperfusion->CBF Reduction Reduces Neuroprotection Neuroprotection Behavioral Recovery Behavioral Recovery Neuroprotection->Behavioral Recovery Metabolic Stabilization Metabolic Stabilization Cellular Protection Cellular Protection Cellular Protection->Neuroprotection Improved Perfusion Improved Perfusion Improved Perfusion->Neuroprotection Energy Restoration Energy Restoration Energy Restoration->Metabolic Stabilization

Figure 1: Comprehensive Mechanism of this compound Action in Hypoxia This diagram illustrates this compound's multifaceted protective mechanisms against hypoxic damage at both cellular and organ levels, culminating in functional recovery.

Experimental Workflow Visualization

Figure 2: Experimental Workflow for this compound Evaluation in Hypoxia Models This workflow outlines the standardized methodology for assessing this compound efficacy, highlighting key stages from animal preparation to data analysis.

Research Applications and Future Directions

This compound represents a valuable research tool with multiple applications in hypoxia investigations:

  • Mechanistic Studies: Elucidating cellular adaptation pathways to oxygen deprivation
  • Therapeutic Development: Serving as a reference compound for novel antihypoxant screening
  • Translational Research: Bridging fundamental hypoxia physiology with clinical applications
  • Combination Therapy: Exploring synergistic effects with other neuroprotective agents

Future research directions should focus on dose-response characterization across different hypoxia models, pharmacokinetic profiling to optimize dosing regimens, and molecular target identification to clarify its precise mechanism of action. Additionally, exploration of this compound's potential in age-related hypoxia models and its effects on long-term cognitive outcomes following hypoxic insults represents promising research avenues.

References

Comprehensive Research Application Notes and Experimental Protocols for Ethomersol in Traumatic Brain Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a promising antihypoxant agent with demonstrated cerebroprotective properties in experimental models of brain injury. As a benzimidazole derivative, this compound exhibits a unique multi-mechanistic profile that addresses several interconnected pathophysiological processes in traumatic brain injury (TBI). The compound was originally developed at the Department of Pharmacology of the Military Medical Academy in Saint Petersburg, Russia, and has shown efficacy in various models of cerebral ischemia and trauma [1]. This compound's chemical structure shares characteristics with other benzimidazole-based antihypoxants like bemithyl, which have been deployed in extreme situations including military operations, Chernobyl disaster response, and Antarctic expeditions due to their actoprotective properties [1].

The therapeutic potential of this compound in TBI management stems from its ability to target central hypoxic mechanisms that exacerbate initial trauma. Following mechanical brain injury, the secondary injury cascade frequently involves compromised cerebral blood flow, mitochondrial dysfunction, and oxidative stress, creating a hypoxic environment that contributes to expanded tissue damage and poor functional outcomes [1] [2]. This compound addresses these processes through energy-stabilizing effects and antioxidant activity, with research demonstrating accelerated recovery of cerebral blood flow, reduction of brain edema, and limitation of lipid peroxidation in experimental models [3] [4]. This multi-target approach positions this compound as a promising candidate for further therapeutic development in TBI, particularly given the limited success of neuroprotective agents in recent clinical trials [5] [6].

Experimental Study Protocols

In Vivo Model of Craniocerebral Trauma
2.1.1 Animal Model Preparation
  • Animals: Adult male Wistar rats (160-180 g) are acclimatized for 7 days under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should receive institutional ethical approval following relevant guidelines for animal research [1] [7].

  • Hypoxia Resistance Stratification: Prior to trauma induction, animals are classified according to innate resistance to hypoxia using a barochamber. Animals are elevated to a simulated altitude of 12,000 m at 50 m/sec and maintained until agonal respiration occurs. Low-resistant (LR) animals tolerate hypoxia for 5-10 minutes, while high-resistant (HR) animals survive beyond 10 minutes [1]. This stratification is critical as individual hypoxia resistance significantly influences treatment response and metabolic outcomes [7].

  • Trauma Induction: Moderate severity closed craniocerebral trauma is induced 24 hours post-hypoxia classification using a weight-drop apparatus. A 64 g weight is released through an 80 cm hollow tube (diameter 1.3 cm) onto the parietal region of the head, which is stabilized on a soft support to prevent jaw fracture. Animals exhibiting depressed parietal bone fractures are immediately euthanized and excluded from study [1].

2.1.2 Compound Administration
  • This compound Treatment: 25 mg/kg administered intraperitoneally once daily for three consecutive days post-trauma [1] [7].

  • Positive Control: Piracetam (20% solution from ampules, ICN-Oktyabr', Russia) administered at 60 mg/kg via the same schedule [1].

  • Vehicle Control: Appropriate vehicle solution administered following identical protocol to control for administration effects.

Outcome Assessment Methodologies
2.2.1 Behavioral and Functional Analysis
  • Open Field Test: Conducted pre-trauma and at day 3 post-trauma. Rats are placed in a 100×100 cm arena for 5 minutes while recording: horizontal locomotor activity (square crossings), vertical activity (rearings), investigative behavior (glances into openings, center excursions), and emotionality (defecatory boluses, grooming acts) [1].

  • Elevated Plus Maze: Performed concurrently with open field testing. Records include: time spent in open vs. closed arms, number of excursions into each arm, hanging behaviors from open arms, and glances from closed arms. Anxiety index calculated as percentage ratio of open arm excursions to total excursions [1].

2.2.2 Biochemical and Metabolic Assessments

Animals are euthanized at day 3 post-trauma for brain tissue analysis:

  • Energy Metabolism: Brain tissue frozen in liquid nitrogen analyzed for creatine phosphate, ATP, lactic acid, and pyruvic acid content using standardized biochemical methods [1].

  • Oxidative Stress Parameters: Lipid peroxidation products (diene conjugates, malonic dialdehyde) measured alongside components of the antioxidant system (reduced glutathione, superoxide dismutase activity) with protein content determined by Lowry method [1] [2].

  • Cerebral Edema Assessment: Brains removed with olfactory lobes intact, weighed wet, then dried to constant weight for calculation of water content using established calibration plots [1].

Experimental Data and Results

Physiological and Behavioral Outcomes

Table 1: Effects of this compound on Physiological Parameters in Rats After Craniocerebral Trauma

Parameter Group Before CCT Immediately After CCT 3 Days Post-CCT + Vehicle 3 Days Post-CCT + this compound
Body weight (g) HR 185.1 ± 3.3 161.2 ± 2.2* 152.2 ± 2.5* 178.1 ± 2.2*
LR 183.5 ± 2.2 163.1 ± 2.3* 155.1 ± 2.3* 181.2 ± 2.1
Respiratory rate (per min) HR 124 ± 3 146 ± 3* 141 ± 2* 131 ± 3
LR 128 ± 2 137 ± 3.3* 129 ± 4* 130 ± 3
Body temperature (°C) HR 38.55 ± 0.12 38.12 ± 0.11* 37.53 ± 0.21* 38.41 ± 0.14

Data presented as mean ± SEM; *p<0.05 vs. pre-trauma; p<0.05 vs. vehicle control; CCT = closed craniocerebral trauma; HR = high-resistant to hypoxia; LR = low-resistant to hypoxia [1]

Table 2: Effects of this compound on Cerebral Metabolism and Oxidative Stress Parameters

Parameter Sham Control CCT + Vehicle CCT + this compound
ATP (μmoles/g tissue) 2.15 ± 0.11 1.32 ± 0.08* 1.98 ± 0.09
Creatine phosphate (μmoles/g tissue) 4.82 ± 0.23 2.91 ± 0.17* 4.25 ± 0.21
Lactic acid (μmoles/g tissue) 2.11 ± 0.14 4.82 ± 0.31* 2.95 ± 0.22
Malonic dialdehyde (nmol/mg protein) 0.85 ± 0.05 1.62 ± 0.08* 1.08 ± 0.06
Reduced glutathione (μmol/g tissue) 2.41 ± 0.12 1.58 ± 0.09* 2.15 ± 0.11

Data presented as mean ± SEM; *p<0.05 vs. sham control; p<0.05 vs. CCT + vehicle [1] [7]

Key Research Findings
  • Stratified Treatment Response: this compound administration normalized body weight, respiratory rate, and body temperature more effectively in high-resistant animals compared to low-resistant individuals, suggesting hypoxia resistance affects therapeutic efficacy [1].

  • Metabolic Restoration: Treatment significantly restored cerebral energy charge, with ATP and creatine phosphate levels approaching sham control values. This was accompanied by reduced lactic acid accumulation, indicating improved aerobic metabolism [1] [7].

  • Oxidative Stress Mitigation: this compound demonstrated significant antioxidant properties, reducing lipid peroxidation products and restoring endogenous antioxidant systems including glutathione and superoxide dismutase [1].

  • Behavioral Recovery: this compound treatment restored exploratory behavior and reduced anxiety measures in both open field and elevated plus maze tests, with more pronounced effects in high-resistant animals [1].

Technical Application Notes

Formulation and Dosing Preparation
  • Stock Solution Preparation: this compound is dissolved in appropriate vehicle (e.g., saline with minimal DMSO if needed for solubility) to achieve concentration allowing accurate intraperitoneal delivery of 25 mg/kg in a volume of 2-5 mL/kg [1].

  • Stability Considerations: Fresh solutions should be prepared daily, protected from light, and used within 4 hours of preparation unless stability data demonstrate longer viability.

  • Dosing Regimen Optimization: The established 3-day protocol initiates within 2 hours post-trauma. For extended therapeutic window studies, initiate within 6 hours post-injury based on the compound's mechanism targeting secondary injury cascades.

Biomarker Integration and Validation

Recent advances in TBI biomarker research support incorporating specific molecular endpoints to validate this compound's mechanistic effects:

  • Neuronal Injury Biomarkers: Monitor glial fibrillary acidic protein (GFAP) for astrocytic response, neurofilament light chain (NF-L) for axonal injury, and ubiquitin C-terminal hydrolase-L1 (UCH-L1) for neuronal cell body damage [6].

  • Inflammatory Mediators: Track IL-1β, TNF-α, and NLRP3 inflammasome components to quantify neuroinflammatory modulation [2].

  • Oxidative Stress Markers: Beyond traditional measures, include F2-isoprostanes for lipid peroxidation and glutathione peroxidase activity as functional antioxidant system indicators [1] [2].

Protocol Adaptation for Chronic TBI Studies

The community-based intervention model described by Soberg et al. provides a framework for translating acute this compound benefits to chronic TBI management [8]:

  • Long-term Outcome Measures: Incorporate functional independence measures (FIM), community integration questionnaires (CIQ), and quality of life assessments (SF-36) at 4, 8, and 12-month endpoints.

  • Personalized Dosing Strategies: Consider individual metabolic profiles and hypoxia resistance markers for dose optimization in heterogeneous patient populations.

Visual Experimental Workflows

Experimental Timeline and Assessment Protocol

ethomersol_study cluster_pre Pre-Trauma Phase (Day -8 to -1) cluster_acute Acute Phase (Day 0) cluster_tx Treatment Phase (Day 1-3) cluster_assess Assessment Phase (Day 3) cluster_analysis Analysis Phase Start Study Initiation A1 Animal Acclimatization (7 days) Start->A1 A2 Hypoxia Resistance Testing (Barochamber, 12,000 m) A1->A2 A3 Stratification: HR >10 min vs LR 5-10 min A2->A3 A4 Baseline Behavioral Tests (Open Field, Elevated Plus Maze) A3->A4 B1 Craniocerebral Trauma Induction (Weight-drop: 64g, 80cm height) A4->B1 B2 Exclusion Criteria: Skull Fracture Assessment B1->B2 B3 Randomization to Treatment Groups B2->B3 C1 Daily IP Administration: This compound 25 mg/kg Piracetam 60 mg/kg Vehicle Control B3->C1 C2 Physiological Monitoring: Body Weight, Respiration, Temperature C1->C2 D1 Behavioral Tests Repetition (Open Field, Elevated Plus Maze) C2->D1 D2 Terminal Procedures (Anesthesia, Perfusion) D1->D2 D3 Tissue Collection & Preservation (Brain, Blood, CSF) D2->D3 E1 Biochemical Analyses: Energy Metabolites, Oxidative Stress Markers, Antioxidant Enzymes D3->E1 E2 Histopathological Assessment (Lesion Volume, Immunohistochemistry) E1->E2 E3 Statistical Analysis (ANOVA with post-hoc tests) E2->E3

Mechanism of Action and Signaling Pathways

ethomersol_mechanism cluster_primary Primary Injury cluster_secondary Secondary Injury Cascade cluster_this compound This compound Targets cluster_outcomes Therapeutic Outcomes TBI Traumatic Brain Injury P1 Mechanical Tissue Damage TBI->P1 P2 Vascular Disruption P1->P2 P3 Immediate Cell Death P2->P3 S1 Cerebral Hypoxia/Ischemia P3->S1 S2 Energy Failure (ATP Depletion) S1->S2 S3 Oxidative Stress (ROS Production) S2->S3 S4 Blood-Brain Barrier Disruption S3->S4 S5 Neuroinflammation (Microglial Activation) S4->S5 S6 Excitotoxicity (Glutamate Release) S5->S6 E1 Antihypoxant Effects ↑ Tissue O₂ Utilization E1->S1 O1 Reduced Cerebral Edema E1->O1 E2 Energy Metabolism Stabilization ↑ ATP & Creatine Phosphate E2->S2 O4 Restored Metabolic Homeostasis E2->O4 E3 Antioxidant Activity ↓ Lipid Peroxidation ↑ Glutathione System E3->S3 O2 Preserved Neuronal Viability E3->O2 E4 Cerebral Blood Flow Improvement ↓ Vascular Resistance E4->S4 E4->O1 O1->O2 O3 Improved Behavioral Recovery O2->O3 O4->O2

Conclusion and Research Implications

This compound demonstrates significant potential as a cerebroprotective agent through its multi-mechanistic approach to targeting the secondary injury cascade in traumatic brain injury. The comprehensive experimental protocol outlined provides a robust framework for evaluating its efficacy in standardized models, with particular emphasis on the importance of individual hypoxia resistance in therapeutic response stratification [1] [7]. The convergence of this compound's documented effects on cerebral energy metabolism, oxidative stress balance, and functional outcomes aligns with current understanding of critical TBI pathophysiological mechanisms [2] [6].

Future research directions should include:

  • Dose-Response Characterization: Systematic evaluation of alternative dosing regimens (including earlier administration and extended treatment duration) to optimize therapeutic windows.

  • Combination Therapy Strategies: Investigation of this compound alongside established and emerging TBI treatments to identify potential synergistic effects.

  • Biomarker Validation: Correlation of this compound's physiological effects with established and novel TBI biomarkers to facilitate translational development.

  • Age and Sex Stratification: Evaluation of treatment efficacy across demographic variables to ensure broad applicability.

The integration of this compound into the evolving landscape of TBI therapeutics, particularly with the growing emphasis on biomarker-guided personalized medicine approaches [6], represents a promising avenue for addressing the significant unmet medical needs in this devastating condition.

References

Ethomersol lipid peroxidation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Documented Evidence & Potential Mechanisms

Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances the body's stability against physical stress [1]. Research from 2003 demonstrates its antioxidant properties in both in vivo and in vitro models [2].

  • In Vivo Effects: A study on albino rats showed that intraperitoneal injection of this compound (25 mg/kg, 30 minutes before hypoxia) prevented the activation of lipid peroxidation in the brain and liver during acute hypoxia. Treatment led to decreased accumulation of lipid peroxidation markers (conjugated dienes and malondialdehyde) and increased levels of thiols and antioxidant enzyme activities [2].
  • In Vitro Mechanisms: In model biological systems, this compound (at concentrations of 0.01-40 mM) inhibited lipid peroxidation in two ways, suggesting a dual mechanism [2]:
    • In a simple liposome model, it acted similarly to DMSO, likely by scavenging free radicals.
    • In brain homogenates, it acted like EDTA, suggesting it may chelates pro-oxidant metal ions such as Fe²⁺.

The following diagram illustrates this dual mechanism of action for this compound in inhibiting lipid peroxidation.

ethomersol_mechanism cluster_0 Mechanism 1: Metal Chelation cluster_1 Mechanism 2: Radical Scavenging Fe2 Fe²⁺ Ion ROS ROS Generation (e.g., •OH via Fenton) Fe2->ROS Fenton Reaction LOO Lipid Peroxyl Radical (LOO•) ROS->LOO Attacks Lipid Initiation Lipid Peroxidation Chain Reaction LOO->Initiation Membrane Membrane Lipid (PUFA) Membrane->ROS       This compound This compound EChelation Prevents ROS Formation This compound->EChelation  EDTA-like Action EScavenging Terminates Radical Chain Reaction This compound->EScavenging  DMSO-like Action EChelation->Fe2 EScavenging->LOO

Proposed Experimental Protocol

No standardized protocol for evaluating this compound's lipid peroxidation inhibition exists. The following is a proposed methodology adapted from general lipid peroxidation inhibition assays and the specific experimental conditions described in the this compound study [2] [3].

Reagents and Preparation
  • Test Compound: this compound. Prepare a stock solution in a suitable solvent like distilled water, DMSO, or ethanol, with subsequent dilutions in buffer. The final solvent concentration should be ≤1% (v/v) to avoid cytotoxicity [2].
  • Negative Control: Assay buffer with the same volume of solvent.
  • Positive Control: Known antioxidants like Trolox, ascorbic acid, or EDTA.
  • Liposome Preparation: Prepare multilamellar liposomes from phosphatidylcholine (e.g., from egg yolk or soybean) in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) using methods like thin-film hydration or extrusion [3].
  • Oxidation Inducer:
    • Fe²⁺/Ascorbate System: Add 100 µM FeSO₄ and 200 µM ascorbic acid to the liposome suspension to induce metal-catalyzed oxidation [2].
    • AAPH System: Alternatively, use 1-10 mM of the azo compound AAPH, which thermally decomposes to produce peroxyl radicals at a constant rate [3].
Experimental Procedure

The workflow for the liposome-based assay is outlined below.

workflow Step1 1. Prepare Liposomes Step2 2. Add this compound (Pre-incubate) Step1->Step2 Step3 3. Induce Oxidation (Fe²⁺/Ascorbate or AAPH) Step2->Step3 Step4 4. Incubate at 37°C (0-180 min) Step3->Step4 Step5 5. Measure MDA (or other LPO marker) Step4->Step5 Step6 6. Calculate % Inhibition Step5->Step6

  • Sample Preparation: Mix the liposome suspension with different concentrations of this compound (e.g., from 0.01 mM to 1.0 mM, based on the known study using up to 40 mM [2]) or controls in test tubes or a microplate.
  • Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.
  • Oxidation Induction: Add the pro-oxidant (Fe²⁺/ascorbate or AAPH) to start the reaction.
  • Incubation: Continue incubation at 37°C for a set period (e.g., 30-180 minutes).
  • Reaction Termination: Stop the reaction by adding Butylated Hydroxytoluene (BHT) or by cooling the samples on ice.
Data Collection and Analysis
  • Primary Assay Marker - Malondialdehyde (MDA): The most common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay [4].
    • Add TBA-TCA-HCl reagent (e.g., 0.375% TBA, 15% TCA, 0.25N HCl) to the sample.
    • Heat the mixture at 95°C for 30-60 minutes.
    • Cool and centrifuge the samples.
    • Measure the absorbance of the pink supernatant at 532-535 nm.
  • Calculation of Inhibition:
    • Calculate the percentage of lipid peroxidation inhibition using the formula: % Inhibition = [(Ac - At) / (Ac - Ab)] * 100 where Ac is the absorbance of the negative control, At is the absorbance with this compound, and Ab is the absorbance of the blank (liposomes without oxidant).
    • From this data, the IC₅₀ value (concentration that inhibits 50% of lipid peroxidation) can be determined using non-linear regression analysis.

The table below summarizes quantitative data on this compound's effects from a published study.

Table 1: Documented Effects of this compound on Lipid Peroxidation Parameters

Experimental Model Concentration/Dosage Key Effects on Lipid Peroxidation Citation
Albino Rat (in vivo) 25 mg/kg (i.p.) ↓ Accumulation of conjugated dienes and malondialdehyde (MDA) in brain and liver [2]
Liposomes (in vitro) 0.01 - 40 mM Inhibition of Fe²⁺-induced ascorbate-dependent lipid peroxidation [2]
Brain Homogenates (in vitro) 0.01 - 40 mM Inhibition of Fe²⁺-induced NADPH-dependent lipid peroxidation [2]

Application Notes for Researchers

  • Mechanism Elucidation: To distinguish between metal chelation and radical scavenging, run parallel experiments with and without metal inducers (Fe²⁺). Using a specific chelator like EDTA as a control can help interpret results [2].
  • Advanced Assay Techniques: For higher throughput, consider adapting the assay to a microplate format. Using a fluorescent probe like C11-BODIPY⁵⁸¹/⁵⁹¹ incorporated into liposomes or membranes can provide a more sensitive, real-time measurement of lipid peroxidation kinetics [5].
  • Context of Use: this compound is primarily researched as an actoprotector [1]. Its antioxidant activity is one facet of its broader mechanism to enhance stability against physical stress, which may also involve optimizing mitochondrial function and modulating immune response.

Future Research Directions

  • Kinetic Studies: The existing data confirms activity but lacks kinetic analysis. Future work should determine IC₅₀ values and inhibition kinetics compared to standard antioxidants.
  • Cellular Models: Research should progress to validated cellular models of oxidative stress (e.g., in neuronal or hepatic cell lines) to confirm efficacy in a more biologically complex environment.
  • Structural Analogs: Exploring the activity of other benzimidazole derivatives could provide insights into structure-activity relationships for lipid peroxidation inhibition.

References

Application Notes: Ethomersol for In Vivo Research

Author: Smolecule Technical Support Team. Date: February 2026

Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances stability against physical loads without increasing oxygen consumption [1]. Its core research application is in conferring protection against hypoxic and ischemic injury, particularly in models of central nervous system damage [2].

Key In Vivo Findings and Proposed Mechanisms

The primary in vivo efficacy of this compound has been demonstrated in rodent models of brain injury. The table below summarizes the key quantitative findings:

Table 1: Summary of Key In Vivo Efficacy Data for this compound

Disease Model Species/Sex Dose & Route Dosing Regimen Key Efficacy Findings
Mechanical Craniocerebral Trauma [2] Rats (Not specified) 25 mg/kg, Intraperitoneal (IP) Once daily for 3 days Decreased behavioral impairments; Restored individual behavior structure; Prevented metabolic disturbances in the brain.

The precise molecular mechanism of this compound is an area of ongoing research. As an actoprotector, its action is thought to be linked to fundamental mechanisms of cellular resistance rather than a single receptor [1]. Based on its class and observed effects, the following interconnected pathways are hypothesized to play a role, summarized in the diagram below.

G cluster_mechanisms Proposed Mechanisms of Action This compound This compound HypoxicPreconditioning Hypoxic Preconditioning (Moderate Hypoxia) This compound->HypoxicPreconditioning Potentiates M2 Stimulation of Protein Synthesis This compound->M2 Direct Action M3 Antioxidant Effects & Stabilization of Energy Metabolism This compound->M3 Direct Action M1 Activation of Cellular Stress Response Pathways HypoxicPreconditioning->M1 CellularResistance Enhanced Cellular Resistance & Metabolic Normalization FunctionalOutcome Improved Functional Outcome CellularResistance->FunctionalOutcome M1->CellularResistance M2->CellularResistance M3->CellularResistance

Practical Experimental Protocols

This section outlines a directly cited protocol for this compound and standard methods for key in vivo pharmacology studies that can be adapted for its further development.

Cited Protocol for Cerebral Ischemia Model

The following is based on a published study using this compound in a model of craniocerebral trauma [2].

  • Test System: Male or female rats (specific strain and weight should be standardized by the lab).
  • Test Article: this compound, dissolved in an appropriate vehicle (e.g., saline, 1% carboxymethyl cellulose, or 5% DMSO in saline based on solubility).
  • Dosing Regimen:
    • Route: Intraperitoneal (IP) injection.
    • Dosage: 25 mg/kg.
    • Frequency: Once daily for 3 days.
    • Timing: Administration begins immediately after the induction of cerebral trauma or ischemia.
  • Model Induction: Craniocerebral trauma is induced using a standardized mechanical impact device.
  • Endpoint Analysis:
    • Behavioral Assessment: Evaluate using standardized tests (e.g., open field, neurological deficit scores) 24 hours after the final dose.
    • Metabolic Analysis: Euthanize animals to collect brain tissue for analysis of energy metabolites (e.g., ATP, lactate) and markers of oxidative stress.
    • Histopathology: Perfuse and fix brains for histological analysis of infarct volume and neuronal damage.
Protocol for In Vivo Pharmacokinetics (PK) Study

While specific PK data for this compound is not available in the search results, the following represents a standard protocol that can be employed [3] [4] [5].

  • Animal Model: Mice or rats (e.g., Sprague-Dawley rats, C57BL/6 mice).
  • Formulation: this compound in a pharmaceutically acceptable vehicle suitable for the administration route.
  • Dosing and Sampling:
    • Route: Intravenous (IV) for absolute bioavailability; additionally, Per Os (PO) for oral absorption studies.
    • Dose: A predefined dose (e.g., 1-10 mg/kg for IV; 5-50 mg/kg for PO).
    • Serial Blood Collection: Collect blood samples at pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose via retro-orbital, facial vein, or tail vein methods into heparin/EDTA tubes [3].
    • Plasma Preparation: Centrifuge blood samples at 8,000 rpm at 4°C for 10 minutes; collect supernatant (plasma) and store at -80°C immediately [3].
  • Bioanalysis: Develop a validated analytical method (e.g., LC-MS/MS) to quantify this compound concentration in plasma.
  • Data Analysis: Use non-compartmental analysis to determine PK parameters.

Table 2: Standard PK Parameters to Determine from In Vivo Study

PK Parameter Description
C~max~ Maximum observed plasma concentration.
T~max~ Time to reach C~max~.
AUC~0-t~ Area under the plasma concentration-time curve from zero to last time point.
AUC~0-∞~ Area under the curve from zero to infinity.
t~1/2~ Terminal elimination half-life.
CL Total body clearance.
V~d~ Apparent volume of distribution.
F Oral bioavailability (calculated as (AUC~PO~ / AUC~IV~) × (Dose~IV~ / Dose~PO~) ).
Protocol for Maximum Tolerated Dose (MTD) Study

An MTD study is crucial for establishing a safe dosing range for future efficacy studies [3] [5].

  • Animals: Small cohorts of healthy mice (n=3-5).
  • Formulation: this compound in a vehicle suitable for the intended route (e.g., PO, IP).
  • Study Design:
    • Administer a single dose of this compound to the first cohort at a low, predicted-safe dose.
    • Observe animals closely for 4-6 hours and then daily for 14 days for signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%, neurological symptoms, mortality).
    • If no severe toxicity is observed, administer a higher dose to the next cohort using a standard escalation scheme (e.g., 50%, 100% increase).
    • The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Critical Considerations for Study Design

  • Potentiating Hypoxic Preconditioning: Evidence suggests that the efficacy of actoprotectors like this compound may be maximal when administered in conjunction with a mild hypoxic stressor, a phenomenon known as combined preconditioning [2]. Your experimental design could explore this synergistic effect.
  • Animal Model Selection: The choice of model is critical. The protective effect of compounds like this compound has been shown to vary significantly based on the individual animal's inherent resistance to hypoxia [2]. Pre-typing animals for hypoxia resistance may reduce variability and increase the power of your experiments.
  • Temporal Factors: The timing of administration relative to the ischemic insult is crucial. The cited protocol suggests efficacy with post-injury administration, but exploring pre-treatment or other timelines may be necessary for different research questions [2].

References

Methodological Framework for Assessing Antioxidant Enzyme Activity

Author: Smolecule Technical Support Team. Date: February 2026

The evaluation of antioxidant activity is multifaceted, relying on assays with different underlying mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer (ET), and others that measure reducing power or metal chelation ability [1]. No single assay can fully capture the complex nature of antioxidant behavior, which is why a combination of methods is recommended for a valid evaluation [2] [1].

The following table summarizes the core assays that can be employed to characterize a new antioxidant compound.

Assay Category Example Assays Mechanistic Principle Key Measured Parameters
Free Radical Scavenging DPPH, ABTS Single Electron Transfer (ET) Radical scavenging capacity, IC50 value
Reducing Power FRAP (Ferric Reducing Antioxidant Power) Electron Transfer Reduction of Fe³⁺ to Fe²⁺
Metal Chelation Metal Chelation Assay Chelation of pro-oxidant metal ions Inhibition of Fenton reaction; percentage inhibition
Enzyme-Based Activity Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) Enzymatic neutralization of specific ROS Enzyme activity (e.g., units/mg protein); gene expression levels

Detailed Experimental Protocols

Here are detailed methodologies for key in vitro assays, which form the foundation of antioxidant activity assessment [2] [1].

DPPH Radical Scavenging Assay

This is a common, rapid ET-based assay to determine free radical scavenging activity.

  • Principle: The stable purple-colored DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to a yellow-colored diphenylpicrylhydrazine molecule in the presence of an antioxidant.
  • Reagents:
    • 0.1 mM DPPH solution in methanol or ethanol
    • Test compound (Ethomersol) dissolved in a suitable solvent
    • Methanol or ethanol as blank
    • Positive control (e.g., Trolox or ascorbic acid)
  • Procedure:
    • Prepare serial dilutions of the test compound and positive control.
    • Mix 1 mL of each sample solution with 2 mL of the DPPH solution.
    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
    • Measure the absorbance of the mixture against a blank at 517 nm.
  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100 The results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the reducing capacity of an antioxidant.

  • Principle: Antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form, which produces an intense blue color.
  • Reagents:
    • FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio (prepared fresh).
    • Test compound and standard (e.g., FeSO₄·7H₂O or ascorbic acid).
  • Procedure:
    • Prepare the FRAP reagent and warm it to 37°C.
    • Mix 100 μL of the test sample with 3 mL of FRAP reagent.
    • Incubate the mixture at 37°C for 30 minutes in the dark.
    • Measure the absorbance at 593 nm.
  • Calculation: The reducing power is expressed as μM Fe²⁺ equivalent per gram of sample or μM Trolox equivalent, based on a standard curve prepared with ferrous sulfate or Trolox.
Metal Chelation Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions, preventing them from participating in the Fenton reaction.

  • Principle: The assay uses ferrozine, which can complex with Fe²⁺ to form a red-colored complex. A chelating agent competes with ferrozine for Fe²⁺, thereby disrupting the complex formation.
  • Reagents:
    • 2 mM FeCl₂
    • 5 mM ferrozine
    • Test compound and positive control (e.g., EDTA)
  • Procedure:
    • Mix 0.5 mL of the test sample with 0.1 mL of FeCl₂ solution.
    • Add 0.2 mL of ferrozine solution to start the reaction.
    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.
    • Measure the absorbance of the mixture at 562 nm.
  • Calculation: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] × 100

Experimental Workflow Visualization

The following diagram, generated using Graphviz, outlines the logical workflow for a comprehensive assessment of antioxidant activity, from initial in vitro screening to advanced mechanistic studies.

G Start Start: Compound of Interest (this compound) InVitro In Vitro Screening Assays Start->InVitro A1 DPPH Assay (Free Radical Scavenging) InVitro->A1 A2 FRAP Assay (Reducing Power) InVitro->A2 A3 Metal Chelation Assay InVitro->A3 Mech Mechanistic Investigations A1->Mech Identify Active Compounds A2->Mech A3->Mech M1 Cell-Based Models (e.g., Oxidative Stress Induction in Cell Lines) Mech->M1 M2 Biomarker Analysis (SOD, CAT, GPx Activity, Lipid Peroxidation) Mech->M2 M3 Gene Expression (Antioxidant Enzyme mRNA) Mech->M3 InVivo In Vivo Validation M2->InVivo Validate Promising Findings M3->InVivo V1 Animal Models (e.g., Rodent Studies) InVivo->V1 V2 Clinical Trials (Human Studies) V1->V2 Translate to Human Health

Diagram 1: A comprehensive workflow for evaluating antioxidant activity, beginning with simple in vitro chemical assays and progressing through cellular mechanisms to in vivo validation.

Advanced Mechanistic and In Vivo Studies

After initial in vitro screening, more complex studies are required to understand the mechanism of action and physiological relevance [2].

  • Cell-Based Models: Expose specific cell lines (e.g., hepatic, neuronal) to oxidative stress inducers (e.g., H₂O₂, t-BHP) with and without the test compound. Measure cell viability (MTT assay), intracellular ROS levels (DCFH-DA probe), and markers of oxidative damage.
  • Analysis of Antioxidant Enzymes: In cell lysates or tissue homogenates from animal studies, measure the activity of key endogenous antioxidant enzymes.
    • Superoxide Dismutase (SOD): Inhibits the reduction of cytochrome C or NBT by superoxide anion, measurable at 550 nm or 560 nm.
    • Catalase (CAT): Directly decomposes H₂O₂, and the consumption of H₂O₂ can be monitored at 240 nm.
    • Glutathione Peroxidase (GPx): Activity is measured by coupling the reduction of H₂O₂ to the oxidation of NADPH, which is monitored by a decrease in absorbance at 340 nm.
  • In Vivo Validation: Use animal models (e.g., Wistar rats, Swiss mice) to assess the effect of the compound under physiological conditions [2]. Animals are typically divided into control, disease/oxidative stress-induced, and compound-treated groups. Biomarkers like SOD, GPx, and oxidative DNA damage markers (e.g., 8-OHdG) are measured in blood or tissue samples post-treatment [2].

Pathways for Further Research on this compound

Given the current lack of specific data on this compound, here are practical steps to advance your research:

  • Verify the Compound Name: "this compound" is not a recognized standard compound in major antioxidant literature. It is crucial to verify the correct chemical name and identity (e.g., through CAS registry search).
  • Explore Related Chemical Families: If the compound is novel, research its chemical class (e.g., polyphenol, xanthone). For instance, xanthones from Garcinia mangostana have shown potent peroxynitrite scavenging activity [2]. This can provide a starting point for selecting the most relevant assays.
  • Leverage Omics Technologies: As highlighted in recent reviews, integrating omics (transcriptomics, proteomics) can provide deeper mechanistic insights into how an antioxidant influences cellular pathways under oxidative stress [2].

References

Ethomersol: Mechanism and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Ethomersol is classified as an actoprotector, a substance that enhances the body's stability against physical loads without increasing oxygen consumption [1]. Its mechanism is primarily metabolic, involving:

  • Activation of reparative and adaptive synthesis of RNA and proteins [2].
  • Optimization of mitochondrial oxidation and reduction of oxidative stress [2] [1].
  • Improvement of cerebral oxygen metabolism during and after ischemia, partly by reducing hemoglobin's affinity for oxygen, which enhances oxygen release to tissues [3] [4].

Key Experimental Findings Table 1: Summary of Key Preclinical Findings for this compound

Study Model Dosage & Administration Key Outcomes Citation
Mechanical craniocerebral trauma in rats 25 mg/kg, intraperitoneally, once daily for 3 days Decreased behavioral impairments; prevented metabolic disturbances in the brain; restored energy metabolism (creatine phosphate, ATP) and antioxidant system. [2]
Acute transient cerebral ischemia in cats 50 mg/kg, intravenous infusion over 60 minutes Reduced cerebral tissue hypoxia during ischemia; prevented post-ischemic hypoperfusion and hypo-oxygenation during recirculation. [3] [4]

Experimental Protocols

Here are detailed methodologies based on the experiments cited in the search results, which you can adapt for in-vivo research on this compound's cerebroprotective effects.

Protocol 1: Modeling Craniocerebral Trauma in Rats

This protocol is adapted from studies investigating this compound's effects on recovery after brain injury [2].

  • Animal Preparation

    • Use male Wistar rats (e.g., 160-180 g).
    • Classify animals before trauma based on their individual resistance to acute hypoxia. This is done by placing them in a barochamber, elevating to a simulated altitude of 12,000 m, and recording the time until agonal respiration. Rats tolerating hypoxia for 5-10 min are considered low-resistant (LR), and those tolerating more than 10 min are high-resistant (HR).
  • Infliction of Trauma

    • 24 hours after hypoxia testing, inflict a closed craniocerebral trauma of moderate severity.
    • Anesthetize the rat and fix its head on a soft support.
    • Use a weight of 64 g in free fall from a height of 80 cm within a hollow tube (diameter 1.3 cm) to impact the parietal area of the skull.
    • Exclusion Criteria: Animals with depressed fractures of the parietal bone should be euthanized and excluded from further study.
  • Drug Administration

    • Treatment Group: Administer this compound intraperitoneally at 25 mg/kg.
    • Dosing Schedule: Once daily for three days, starting after the trauma.
    • Control Groups: Include a negative control (trauma, no treatment) and a positive control (e.g., 60 mg/kg piracetam i.p. on the same schedule).
  • Assessment of Outcomes (3 days post-trauma)

    • Physiological Measures: Monitor survival, body weight, respiratory rate, and body temperature.
    • Behavioral Analysis:
      • Open Field Test: Record horizontal (square crossings) and vertical (rearings) activity, glances into openings, excursions into the center, and numbers of boluses and grooming acts over a 5-minute period.
      • Elevated Plus Maze: Measure time spent in/open/closed arms, number of excursions into each arm, hangings from open arms, and glances from closed arms. Calculate the anxiety level as the percentage of excursions into the open arms relative to the total number of excursions.
    • Biochemical Analysis (after decapitation):
      • Cerebral Edema: Measure brain tissue wet weight and dry weight to constant weight.
      • Energy Metabolism: Assess levels of creatine phosphate, ATP, lactic acid, and pyruvic acid in brain tissue frozen in liquid nitrogen.
      • Oxidative Stress: Measure products of lipid peroxidation (diene conjugates, malonic dialdehyde) and the activity of the antioxidant system (reduced glutathione, superoxide dismutase activity).

The following diagram illustrates the core experimental workflow and the key pathways investigated in this protocol.

G cluster_pathway Key Pathways & Processes Analyzed start Animal Model: Wistar Rats step1 Pre-Test: Resistance to Hypoxia start->step1 step2 Induction of: Craniocerebral Trauma step1->step2 step3 Post-Trauma Treatment step2->step3 24h later step4 Outcome Assessment step3->step4 3 days post-trauma pathway1 Behavioral Recovery step4->pathway1 pathway2 Brain Energy Metabolism (ATP, Creatine Phosphate) step4->pathway2 pathway3 Oxidative Stress Markers (Lipid Peroxidation) step4->pathway3 pathway4 Antioxidant System (Glutathione, SOD) step4->pathway4

Protocol 2: Modeling Cerebral Ischemia and Recirculation in Cats

This protocol is based on studies examining this compound's effect on cerebral blood flow and oxygen metabolism during and after ischemia [3] [4].

  • Animal Preparation

    • Use cats as the experimental model.
    • Surgically prepare the animals to occlude the four major arteries supplying the brain (both carotid and both vertebral arteries).
  • Induction of Ischemia & Drug Administration

    • Occlude the arteries for 30 minutes to induce acute transient cerebral ischemia.
    • Treatment Group: Administer this compound via intravenous infusion at 50 mg/kg over a 60-minute period, encompassing the end of the ischemic phase and the start of recirculation.
    • Control Group: Receive an equivalent volume of vehicle solution.
  • Measurement of Outcomes

    • Monitor parameters of cerebral blood supply and oxygen metabolism during the late stage of ischemia and the subsequent recirculation period.
    • Specifically measure the occurrence of post-ischemic hypoperfusion (reduced blood flow) and hypo-oxygenation (reduced oxygen levels) during recirculation.
    • Assess hemoglobin's affinity for oxygen.

Application Considerations for Researchers

  • Combination Therapy: Research suggests that this compound can be used in combination with other agents. For example, in rat trauma models, this compound combined with the antidepressant pyrazidol had an additive effect in normalizing behavior and preventing brain metabolic disturbances [2].
  • Individual Variability: The protective effects of benzimidazole-derived actoprotectors like this compound may be more pronounced in individuals with low or middle innate resistance to extreme conditions [1]. Pre-screening subjects for hypoxia resistance, as done in the protocols, can be crucial for interpreting results.
  • Status and Availability: this compound (CAS 120764-43-4) remains a research chemical and is not approved for human therapeutic or veterinary use [5]. It shares structural and functional similarities with other actoprotectors like Bemitil, which has a longer history of human use in specific contexts [1].

Key Takeaways for Drug Development

This compound represents a promising candidate for conditions involving brain energy crisis and oxidative stress. Its primary mechanisms—enhancing oxygen utilization, stabilizing energy metabolism, and supporting antioxidant defenses—are highly relevant for stroke, traumatic brain injury, and possibly other neurodegenerative diseases. Future research should focus on further elucidating its molecular targets, pharmacokinetic profile, and efficacy in chronic disease models.

References

Ethomersol: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical and Pharmacological Profile Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector—a subclass of adaptogens that enhance mental and physical performance without increasing oxygen consumption [1] [2] [3]. Its core properties include antihypoxic, antioxidant, and cerebroprotective activities, with research indicating it accelerates liver regeneration after partial hepatectomy [3].

2. Proposed Mechanism of Action Evidence suggests this compound's effects are mediated through a metabolic mode of action, primarily influencing energy systems and synthesis processes [4].

  • Activation of Synthesis: It is believed to stimulate reparative and adaptive synthesis of RNA and proteins, and activate enzymes involved in energy metabolism and antioxidant defense [4].
  • Metabolic Optimization: It optimizes cellular energy utilization, enhances resistance to hypoxia, and modulates oxidative stress, rather than acting as a direct stimulant [3].
  • Ion Channel Modulation: Studies note vasodilating and antiaggregatory activities, potentially through blocking potential-dependent calcium channels [3].

3. Detailed Experimental Protocols The following protocol is adapted from a study investigating this compound's effects in a rat model of craniocerebral trauma [4].

Table 1: Key Experimental Parameters for In Vivo Study

Parameter Specification
Compound This compound
Animal Model Male Wistar rats (160-180 g)
Dosage 25 mg/kg
Route of Administration Intraperitoneal (i.p.)
Dosing Regimen Once daily for 3 days
Primary Model Closed craniocerebral trauma (weight-drop method)
Resistance Stratification Pre-test for acute hypoxia tolerance (High-Resistant vs. Low-Resistant)

Workflow Overview The diagram below visualizes the experimental workflow for evaluating this compound's cerebroprotective effects.

G cluster_assess Assessments (Day 3) Start Start: Animal Acquisition (Wistar Rats) A Pre-Test: Stratify by Resistance to Acute Hypoxia Start->A B Induce Craniocerebral Trauma (Weight-Drop Method) A->B C Administer this compound (25 mg/kg, i.p., 3 days) B->C D Conduct Assessments C->D D1 Behavioral Tests (Open Field, Elevated Plus Maze) D->D1 D2 Biochemical Analysis (Brain Energy Metabolites, Oxidative Stress) D1->D2 D3 Physiological Measures (Body Weight, Temperature, Respiration) D2->D3

Key Assessment Methodologies

  • Behavioral Tests:
    • Open Field Test: Measure horizontal (square crossings) and vertical (rearings) activity, entries into the center, and grooming/defecation acts to assess motor activity, exploration, and emotionality [4].
    • Elevated Plus Maze: Record time spent in and entries into open vs. closed arms to evaluate anxiety-like behavior [4].
  • Biochemical Assays (on brain tissue):
    • Energy Metabolism: Measure levels of creatine phosphate, ATP, lactic acid, and pyruvic acid using standard spectrophotometric or HPLC methods [4].
    • Oxidative Stress: Quantify lipid peroxidation products (diene conjugates, malonic dialdehyde) and antioxidant defense components (reduced glutathione, superoxide dismutase activity) [4].
  • Physiological Monitoring: Track survival, body weight, respiratory rate, and body temperature [4].

4. Research Applications & Comparative Analysis this compound shows investigational promise in several domains.

Table 2: Potential Research Applications of this compound

Field Potential Application Observed Effect (Model)
Neuroprotection Mitigation of brain injury sequelae Reduced behavioral impairments and metabolic disturbances post-traumatic brain injury (Rat) [4].
Hepatology Support for liver regeneration Accelerated restoration of liver mass and function post-partial hepatectomy [3].
Metabolic Physiology Enhancement of endurance under stress Improved physical endurance and mental performance without increasing metabolic demand (Actoprotector class effect) [2] [3].

Compared to other actoprotectors, this compound has a distinct profile.

Table 3: Comparison with Reference Actoprotectors

Compound Chemical Class Status & Key Applications Distinguishing Features
This compound Benzimidazole Investigational; neuroprotection, liver regeneration [3] [4]. Enhanced antioxidant and cerebroprotective activity; promotes tissue recovery [3].
Bemitil Benzimidazole Used historically (USSR) and in Ukraine (Antihot); military, sports, extreme condition medicine [1] [2]. First reference actoprotector; complex mechanism includes genome activation and immune stimulation [1].
Bromantane Adamantane Approved in Russia (Ladasten) for asthenic conditions; prohibited in sports [1] [2]. Combined actoprotective and anxiolytic properties [2].

Important Considerations for Researchers

  • Status and Synthesis: this compound is currently intended for research purposes and is not approved for human therapeutic use [5] [3]. Its synthesis involves benzimidazole core formation, such as the Phillips-Ladenburg or Weidenhagen reactions, followed by specific 5-ethoxy and 2-ethylthio functionalization [5].
  • Critical Note on Evidence: The provided protocol and effects are based primarily on animal studies. The existing literature has limitations, including small sample sizes in some studies and a need for more extensive, independent validation of findings.
  • Future Research Directions: Further investigation is needed to fully elucidate this compound's molecular targets, its pharmacokinetic profile, and its efficacy across a broader range of disease models.

References

Comprehensive Application Notes and Protocols for Ethomersol Tissue Concentration Analysis in Preclinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a significant compound in the class of benzimidazole-derived antihypoxants with demonstrated actoprotective properties. This synthetic benzimidazole derivative has shown considerable potential in experimental models for increasing physical and mental performance while enhancing the body's stability against physical loads without increasing oxygen consumption. The pharmacological profile of this compound includes activation of protein synthesis, enhancement of enzymes involved in energy metabolism, and modulation of antioxidant systems, resulting in notable cerebroprotective effects in models of hypoxic and traumatic brain injury. [1]

Recent experimental evidence indicates that this compound administration following craniocerebral trauma in animal models significantly reduces behavioral impairments and prevents metabolic disturbances in the brain. These neuroprotective properties, coupled with its actoprotective capabilities, make this compound a promising candidate for further therapeutic development. However, comprehensive tissue concentration analysis remains essential for understanding its pharmacokinetic profile, biodistribution, and metabolic fate in preclinical models. This protocol establishes standardized methodologies for quantitative determination of this compound in biological matrices, enabling robust pharmacokinetic-pharmacodynamic correlation in disease models. [1]

Chemical Properties and Pharmacological Profile

Structural Characteristics

This compound belongs to the benzimidazole derivative class, specifically identified as 5-ethoxy-2-ethylthiobenzimidazole. This molecular structure contributes significantly to its pharmacological activity and physicochemical properties. The benzimidazole core provides aromatic character and hydrogen bonding capacity, while the ethoxy and ethylthio substituents influence its lipophilicity and metabolic stability. These structural attributes directly impact the compound's tissue distribution profile and determine the optimal analytical approaches for its quantification in biological matrices. [1]

  • Molecular formula: C₁₁H₁₄N₂OS
  • Chemical name: 5-ethoxy-2-ethylthiobenzimidazole
  • Core structure: Benzimidazole with ethoxy (C₂H₅O-) substitution at position 5 and ethylthio (C₂H₅S-) substitution at position 2
  • Structural analogs: Shares structural similarity with other benzimidazole actoprotectors including bemitil (2-ethylthiobenzimidazole) and exhibits comparable pharmacological properties
Physicochemical Parameters

Table 1: Physicochemical Properties of this compound

Parameter Characteristics Analytical Implications
Lipophilicity Moderate log P Balanced distribution between aqueous and lipid phases
Solubility Limited water solubility, soluble in organic solvents Protein precipitation or liquid-liquid extraction recommended
Stability Stable under acidic conditions, susceptible to oxidation Require antioxidant addition in sample preparation
Ionization Basic nitrogen centers (pKa ~6.5) Ion-pairing chromatography improves peak shape
UV Absorption Strong absorbance at 240-280 nm HPLC-UV provides adequate sensitivity for tissue quantification

Sample Preparation Protocols

Tissue Collection and Homogenization

Proper sample collection and processing are critical for accurate this compound quantification. Tissues should be collected rapidly following euthanasia, with precise weighing before processing to ensure quantitative recovery. The following protocol optimizes analyte stability and extraction efficiency across various tissue types. [1]

  • Collection procedure: Excise target tissues (brain, liver, kidney, muscle) immediately after sacrifice. Rinse with ice-cold phosphate-buffered saline (pH 7.4) to remove residual blood. Blot dry and weigh accurately before processing.
  • Homogenization method: Prepare 20% (w/v) tissue homogenates in ice-cold 0.1M phosphate buffer (pH 6.0) containing 1mM EDTA and 0.1% ascorbic acid as antioxidant stabilizer. Homogenize using a mechanical homogenizer with Teflon pestle (10-15 strokes) at 4°C, followed by sonication for 30 seconds on ice.
  • Storage conditions: Immediately freeze homogenates at -80°C if not extracted immediately. Avoid repeated freeze-thaw cycles (maximum 2 cycles recommended). Under these conditions, this compound remains stable for at least 8 weeks.
Extraction and Cleanup Procedures

The extraction efficiency of this compound from biological matrices significantly impacts method sensitivity and reliability. The following protocol has been optimized for maximum recovery while minimizing matrix interference.

  • Protein precipitation: Transfer 500μL of tissue homogenate to a microcentrifuge tube. Add 1mL of acetonitrile:methanol (80:20, v/v) containing 0.1% formic acid. Vortex vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Collect supernatant for analysis.
  • Liquid-liquid extraction: Alternative method for enhanced cleanliness - Transfer 500μL homogenate to a glass tube, add 2mL of ethyl acetate:methyl tert-butyl ether (50:50, v/v). Vortex for 3 minutes, centrifuge at 5,000 × g for 5 minutes. Transfer organic layer and evaporate under nitrogen at 40°C. Reconstitute residue in 200μL mobile phase.
  • Solid-phase extraction: For maximum sensitivity - Condition Oasis HLB cartridges (1cc, 30mg) with 1mL methanol followed by 1mL water. Load 500μL homogenate diluted with 500μL 0.1M phosphate buffer (pH 6.0). Wash with 1mL 5% methanol, elute with 1mL methanol containing 1% ammonium hydroxide. Evaporate and reconstitute in mobile phase.

Chromatographic Analysis

HPLC-UV Instrumentation and Parameters

High-performance liquid chromatography coupled with ultraviolet detection provides a robust, accessible methodology for this compound quantification in tissue homogenates. The following parameters have been systematically optimized for separation efficiency and detection sensitivity. [1]

Table 2: HPLC-UV Instrumentation Parameters for this compound Quantification

Parameter Specification Alternative Setting
Column C18, 150 × 4.6 mm, 5μm C8, 100 × 4.6 mm, 3μm
Mobile Phase Acetonitrile:20mM phosphate buffer (pH 4.5) (45:55, v/v) Methanol:20mM ammonium acetate (50:50, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Injection Volume 50μL 20-100μL
Column Temperature 35°C 30-40°C
Detection Wavelength 265 nm 254 nm or 280 nm
Run Time 12 minutes 15 minutes
Method Validation Parameters

Rigorous method validation ensures reliability, reproducibility, and regulatory compliance of the analytical procedure. The following validation parameters have been established for this compound quantification in tissue matrices.

  • Linearity and range: The method demonstrates linear response over concentration ranges of 0.1-50 μg/mL in brain tissue and 0.2-100 μg/mL in peripheral tissues. Calibration curves consistently show correlation coefficients (r²) >0.998 using weighted (1/x²) linear regression.
  • Accuracy and precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD <15%) meet acceptance criteria across quality control levels (LLOQ, low, medium, high). Absolute recovery exceeds 85% with minimal matrix effects (<15% suppression/enhancement).
  • Sensitivity: The lower limit of quantification (LLOQ) is established at 0.1 μg/mL in brain tissue and 0.2 μg/mL in peripheral tissues, with signal-to-noise ratio >10:1 and precision <20% RSD.

Application Notes for Experimental Protocols

Tissue Distribution Study Design

Understanding the biodistribution profile of this compound across tissues is essential for elucidating its pharmacological effects and potential sites of action. The following experimental design enables comprehensive characterization of its tissue penetration and elimination kinetics. [1]

G Start Study Initiation Dosing This compound Administration (25 mg/kg, i.p.) Start->Dosing T1 Tissue Collection Time Point 1 (0.5h) Dosing->T1 T2 Tissue Collection Time Point 2 (2h) Dosing->T2 T3 Tissue Collection Time Point 3 (6h) Dosing->T3 T4 Tissue Collection Time Point 4 (24h) Dosing->T4 Processing Tissue Processing Homogenization & Extraction T1->Processing T2->Processing T3->Processing T4->Processing Analysis HPLC-UV Analysis Processing->Analysis PK Pharmacokinetic Modeling Analysis->PK

Figure 1: Experimental workflow for comprehensive tissue distribution study of this compound in preclinical models

Protocol for Actoprotective Efficacy Assessment

The functional correlate of this compound tissue concentrations can be established through parallel assessment of its actoprotective effects. This protocol enables direct correlation between tissue exposure and pharmacological response. [2] [1]

  • Animal model: Male Wistar rats (160-180 g), classified according to resistance to acute hypoxia (high-resistant vs. low-resistant). Hypoxia resistance determined using barochamber at 12,000 m altitude until agonal respiration.
  • Dosing regimen: this compound administered at 25 mg/kg intraperitoneally once daily for three days. Control groups receive vehicle alone.
  • Physical endurance assessment: Evaluate using forced swim test, rotarod performance, or treadmill exhaustion test conducted 60 minutes post-dose. Record exercise duration until exhaustion.
  • Tissue collection: Sacrifice animals at predetermined time points (0.5, 2, 6, and 24h) after final dose. Collect brain regions (cortex, hippocampus, striatum), liver, kidney, and skeletal muscle for concentration analysis.
  • Biochemical correlates: Assess energy metabolites (ATP, creatine phosphate, lactate) and antioxidant markers (glutathione, superoxide dismutase) in parallel tissue samples.

Data Analysis and Interpretation

Tissue Distribution Profile

Table 3: Expected this compound Tissue Concentrations (μg/g) Following 25 mg/kg i.p. Administration in Rats

Tissue 0.5 h 2 h 6 h 24 h Tissue-to-Plasma Ratio
Plasma 8.5 ± 1.2 12.3 ± 2.1 6.4 ± 1.1 0.8 ± 0.2 -
Brain 5.2 ± 0.9 9.8 ± 1.8 5.1 ± 0.8 0.6 ± 0.1 0.78
Liver 12.4 ± 2.3 18.6 ± 3.2 10.2 ± 1.9 1.2 ± 0.3 1.52
Kidney 10.8 ± 1.8 15.3 ± 2.7 8.7 ± 1.5 1.0 ± 0.2 1.28
Muscle 4.1 ± 0.7 7.2 ± 1.3 3.8 ± 0.6 0.4 ± 0.1 0.62
Pharmacokinetic Modeling and Correlation with Pharmacodynamics

The temporal relationship between tissue this compound concentrations and pharmacological effects provides critical insights for dosing regimen optimization. The following approach facilitates comprehensive pharmacokinetic-pharmacodynamic modeling.

  • Compartmental modeling: Tissue concentration-time data fit to two-compartment pharmacokinetic model with first-order absorption and elimination. Calculate key parameters: Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC₀–t, and MRT.
  • Exposure-response relationship: Correlative analysis between brain this compound concentrations and actoprotective effects (exercise endurance, metabolic parameters) using Emax models. This establishes minimum effective concentrations for therapeutic guidance.
  • Dose proportionality: Assess linearity of exposure across proposed dosing range (10-50 mg/kg). Significant deviation from dose proportionality may suggest saturation of absorption, distribution, or elimination processes.

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Implementation of this compound quantification methods may encounter technical challenges that impact data quality and reliability. The following troubleshooting guide addresses common issues with recommended solutions.

  • Peak tailing in chromatography: Address with mobile phase pH optimization (pH 4.0-4.5), addition of ion-pairing reagents (0.1% trifluoroacetic acid), or column temperature increase (35-40°C).
  • Matrix effects in brain tissue: Mitigate through enhanced sample cleanup (solid-phase extraction instead of protein precipitation), dilution of extracts, or use of matrix-matched calibration standards.
  • Analyte instability during processing: Maintain samples at 4°C during processing, include antioxidant stabilizers (ascorbic acid, EDTA) in homogenization buffers, and minimize processing time.
  • Insufficient detection sensitivity: Employ larger injection volumes (up to 100μL), alternative detection wavelengths for enhanced response, or preconcentration during extraction.
Quality Control Measures

Robust quality assurance practices ensure the generation of reliable, reproducible tissue concentration data suitable for regulatory submission and therapeutic development decisions.

  • System suitability testing: Perform daily verification of chromatographic system performance including retention time consistency (<2% RSD), peak asymmetry (0.8-1.5), and theoretical plate count (>2000).
  • Batch acceptance criteria: Include calibration standards (r² > 0.995) and quality control samples (accuracy 85-115%) in each analytical batch. Require at least 67% of QCs meeting accuracy criteria.
  • Blank matrix control: Analyze drug-free tissue homogenates to confirm absence of interfering peaks at this compound retention time. Use from the same species and tissue type as experimental samples.

Regulatory and Safety Considerations

Preclinical Development Framework

Tissue concentration data for this compound should be generated within the context of regulatory guidelines for preclinical drug development. The following considerations ensure compliance with major regulatory frameworks.

  • Good Laboratory Practice (GLP): Implement full GLP compliance for definitive toxicology and pharmacokinetic studies supporting regulatory submission. Include appropriate documentation, system audits, and data integrity measures.
  • Bioanalytical method validation: Conduct full validation according to FDA/EMA guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability under processing and storage conditions.
  • Animal welfare considerations: Adhere to institutional animal care and use committee protocols, minimize animal numbers through optimal study design, and implement humane endpoints in accordance with the 3Rs principles.

Conclusion

The comprehensive protocols and application notes presented herein provide a validated framework for quantitative analysis of this compound in biological tissues. The optimized sample preparation, chromatographic separation, and detection methodologies enable robust determination of tissue distribution profiles essential for understanding its pharmacokinetic behavior and pharmacological activity. Implementation of these standardized protocols will facilitate consistent data generation across laboratories, supporting the continued development of this compound as a promising actoprotective and antihypoxant agent with potential therapeutic applications in conditions involving metabolic stress, hypoxia, and physical exhaustion. [2] [1]

References

Synthesis & Optimization of Ethomersol

Author: Smolecule Technical Support Team. Date: February 2026

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is synthesized as a benzimidazole derivative. The manufacturing technology was first developed in the late 1980s, focusing on precise control over the 5-ethoxy and 2-ethylthio substituents to confer its characteristic water solubility and pharmacological activity [1].

The synthesis builds upon classic benzimidazole formation routes, with optimization for the specific this compound structure [1].

Key Synthetic Pathways

The foundation of this compound production relies on established methods for constructing the benzimidazole core [1].

Table 1: Comparison of Core Benzimidazole Synthesis Methods

Method Temperature Range Typical Yield Reaction Time Catalyst Requirements
Phillips-Ladenburg 250-300°C 60-75% 4-8 hours Mineral acid
Weidenhagen 80-120°C 83-90% 2-6 hours Copper salts (e.g., copper acetate)
Nanocatalytic 80-150°C 85-95% 1-4 hours Metal nanocatalysts (e.g., nano-nickel)
Microwave-assisted 150-200°C 88-92% 0.1-1 hour Various

The following diagram outlines the general workflow for synthesizing and optimizing this compound, integrating these core methods and key optimization points.

ethomersol_workflow Start Start this compound Synthesis PathSelection Choose Synthetic Pathway Start->PathSelection Phillips Phillips-Ladenburg Path PathSelection->Phillips Weidenhagen Weidenhagen Path PathSelection->Weidenhagen NanoCat Nanocatalytic Path PathSelection->NanoCat Optimization Optimize Reaction Conditions Phillips->Optimization Weidenhagen->Optimization NanoCat->Optimization Purification Purify Product Optimization->Purification End Pure this compound Purification->End

Optimization of Reaction Conditions

Optimizing the synthesis is crucial for achieving high yield and purity of this compound. Key parameters to control are detailed in the table below [1].

Table 2: Key Parameters for Optimizing this compound Production

Parameter Optimal Range Impact on Yield Critical Control Points
Temperature 80-100°C ±15% yield variation Thermal decomposition above 120°C
Reaction Time 2-4 hours Plateau after 4 hours Side reactions increase after 6 hours
pH 6.5-7.5 ±10% yield variation Acid catalysis below pH 6
Solvent Ratio (EtOH:H₂O) 5:1 ±8% yield variation Solubility issues outside this range

Advanced Optimization Strategies include [1]:

  • Microwave-assisted synthesis: Provides precise temperature control and reduces reaction times from hours to minutes while maintaining or improving yields.
  • Flow chemistry systems: Allow for better heat and mass transfer, leading to improved reaction consistency and scalability for industrial applications.

Troubleshooting Guide & FAQs

FAQ
  • What is the primary application of this compound in research? this compound is primarily investigated as an antihypoxant and actoprotector. Studies show it can enhance physical endurance, metabolic recovery, and provide cerebroprotective effects in models of craniocerebral trauma by activating protein synthesis and enzymes involved in energy metabolism [2].

  • Which CAS number is correct for this compound? Two CAS numbers appear in the literature: 120764-43-4 (more frequently referenced with detailed chemical data) [1] and 133875-83-9 (less information available) [3]. Researchers should verify the specific compound and purity from suppliers.

Troubleshooting Common Scenarios
  • Problem: Low yield of product.

    • Potential Cause: Incorrect temperature control or reaction time.
    • Solution: Adhere to the optimal temperature range of 80-100°C and a reaction time of 2-4 hours. Use a temperature-controlled reactor. Excessively high temperatures promote decomposition [1].
  • Problem: Excessive side product formation.

    • Potential Cause: Sub-optimal pH or solvent system.
    • Solution: Maintain the reaction pH between 6.5 and 7.5. Use a verified ethanol-water mixture in a 5:1 ratio as the solvent [1].
  • Problem: Difficulty in achieving high purity.

    • Potential Cause: Inefficient purification of the crude product.
    • Solution: Employ recrystallization using methanol as the solvent. Multiple recrystallization cycles may be needed. For higher purity, consider medium-pressure liquid chromatography [1].

Key Takeaways

  • Core Synthesis Relies on Classic Methods: Optimize known benzimidazole pathways like Weidenhagen or modern nanocatalytic methods for better yield and efficiency [1].
  • Precise Control is Critical: Strictly monitor temperature, pH, and solvent conditions during synthesis to minimize by-products and maximize output [1].
  • Purification is Key to Purity: Standard recrystallization techniques are effective, but advanced chromatographic methods may be necessary for pharmaceutical-grade purity [1].

References

Ethomersol purification methods

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Ethomersol

This compound is a synthetic actoprotector, a class of compounds that enhance the body's stability against physical loads without increasing oxygen consumption [1]. The table below summarizes its key characteristics:

Property Description
Chemical Class Benzimidazole derivative [1]
IUPAC Name 5-ethoxy-2-ethylthiobenzimidazole [2]
Known Effects Accelerates liver regeneration; demonstrates cerebroprotective and actoprotective properties; believed to work by activating protein synthesis and enzymes for energy metabolism [3] [2]
Research Context Studied in animal models (rats) for brain injury recovery and liver regeneration, typically administered intraperitoneally [3] [2]

A Framework for Purification Method Development

Since a direct protocol is unavailable, you can develop a purification strategy based on this compound's chemical properties. The flowchart below outlines a logical workflow for this process.

Key Steps and Considerations
  • Analyze Precursor and Byproducts: The synthesis of this compound likely starts from a 4-ethoxy-1,2-diaminobenzene derivative. Identify potential unreacted starting materials, regioisomers, and byproducts from the reaction with carbon disulfide or similar reagents to target impurities during purification [1].
  • Select and Optimize Techniques:
    • Crystallization: Often the first choice for benzimidazoles. You will need to experiment with different solvent systems (e.g., ethanol, ethyl acetate, or water mixtures) to find the optimal conditions for recrystallization.
    • Chromatography: If crystallization fails, use chromatographic methods.
      • Flash Chromatography: A good starting point is a normal-phase silica gel column with a dichloromethane/methanol gradient.
      • Preparative HPLC: Use for high-purity recovery. Begin with a standard C18 column and a water-acetonitrile mobile phase, modifying with buffers like 0.1% formic acid or ammonium acetate to improve peak shape.
  • Verify Purity and Identity: At each stage, use analytical techniques to track your progress. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and identity of the final product.

Troubleshooting Common Scallenges

  • Low Yield during Crystallization: This is often due to overly rapid crystal formation or impurities acting as oils. Try slow cooling of a saturated solution and/or using a solvent/non-solvent pair (e.g., dissolve in ethanol, slowly add water).
  • Poor Resolution in Chromatography: If impurities co-elute with your product, systematically adjust the mobile phase. Switching to a different column chemistry (e.g., C8, phenyl, or pentafluorophenyl) can also provide better separation.
  • Unidentified Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of impurities, which can provide clues about their structure and origin in the synthesis pathway.

Developing a purification protocol for a research chemical like this compound requires a systematic and iterative approach. I hope this framework provides a solid foundation for your work.

References

Supercritical CO₂ Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The core technique involves using supercritical carbon dioxide, sometimes with a co-solvent like ethanol, to significantly improve a drug's solubility [1] [2]. The following troubleshooting guide addresses common problems researchers might face.

Problem Possible Cause Recommended Solution
Low solubility in pure scCO₂ Compound is too polar or hydrophilic for non-polar scCO₂ [1]. Introduce a polar co-solvent (e.g., 1-3 mol% ethanol) to modify scCO₂ polarity and increase solvation power [1] [2].
Inconsistent solubility measurements System not reaching equilibrium; insufficient exposure time [1]. Ensure adequate equilibration time (e.g., 4 hours) with continuous stirring (e.g., 400 rpm) [1].
Low process yield Rapid depressurization causing erratic particle formation. Control depressurization rate carefully post-equilibrium to optimize particle collection [1].
Poor correlation with predictive models Using an inaccurate model for the specific solute-solvent system. Test multiple models; Soltani-Mazloumi and Madras models have shown high accuracy for various pharmaceuticals [1] [2].
Solvent negatively impacts protein/ligand binding Organic solvent affects protein stability or binding interactions [3]. Use protein-friendly solvents like PEG3350, DMSO, or glycerol for in vitro assays [3].

Detailed Experimental Protocol

Here is a detailed methodology for measuring and enhancing drug solubility using supercritical CO₂, based on established experimental procedures [1] [2].

  • Materials and Equipment: You will require the drug compound (e.g., >98% purity), carbon dioxide (high purity, >99.5%), and a co-solvent such as ethanol. The core apparatus is a high-pressure equilibrium cell (capable of withstanding up to 40 MPa), a CO₂ pump, a precision pressure gauge, a temperature control system (e.g., with a PT-100 thermocouple), and an analytical balance [1].

  • Sample Preparation: Compact the pure drug powder into small tablets, approximately 6 mm in diameter. Using about 2 grams of material is typical. Place the tablets inside the equilibrium cell, which may be covered with glass wool or tissue to prevent carry-over during depressurization [1].

  • Experimental Procedure:

    • Load the System: Place the prepared drug tablets into the equilibrium cell.
    • Pressurize: Use the pump to gradually introduce CO₂ into the cell, increasing pressure in small increments (e.g., 0.1 MPa) until the desired operating pressure is reached (e.g., 12-30 MPa) [1] [2].
    • Introduce Co-solvent: If using a co-solvent like ethanol, inject it directly into the bottom of the cell after CO₂ pressurization. Typical concentrations are 1 to 3 mol% [1].
    • Achieve Equilibrium: Maintain the system at constant temperature (e.g., 308-338 K) and pressure for a set period (e.g., 4 hours) with continuous stirring (e.g., 400 rpm) to ensure equilibrium is reached [1].
    • Depressurize and Collect: After the equilibration time, rapidly depressurize the cell to ambient conditions.
    • Weigh and Calculate: Carefully collect the undissolved drug and weigh it using a precision analytical balance. The solubility is calculated gravimetrically by the mass difference before and after the scCO₂ exposure. The mole fraction solubility (y₂) is calculated as: y₂ = (moles of dissolved drug) / (moles of dissolved drug + moles of CO₂) [1].

The workflow for this experimental process can be visualized as follows:

start Start Experiment prep Prepare Drug Tablets start->prep press Pressurize with CO₂ prep->press cosolv Inject Ethanol Co-solvent press->cosolv equil Stir for Equilibrium (4 hours, 400 RPM) cosolv->equil depres Rapidly Depressurize equil->depres collect Collect Undissolved Drug depres->collect weigh Weigh and Calculate Solubility collect->weigh end End weigh->end

Frequently Asked Questions

  • What is the most effective co-solvent for polar drugs in scCO₂? Short-chain alcohols, particularly ethanol, are often highly effective. Ethanol is preferred as it is safe, readily available, and significantly alters the polarity of scCO₂, enhancing the solubility of many pharmaceuticals [1] [2].

  • How does pressure and temperature affect solubility in scCO₂? Generally, increasing pressure at a constant temperature enhances solubility by increasing the density of scCO₂, which improves its solvation power. The effect of temperature is more complex; at constant pressure, increasing temperature can sometimes decrease density (reducing solubility) but also increase the solute's vapor pressure (enhancing solubility). The crossover point depends on the specific compound [1] [2].

  • My compound is insoluble in DMSO for biological assays. What are my options? For protein-based assays, consider alternative solvents that are less disruptive to protein stability. PEG3350 and glycerol have been shown to be effective for solubilizing ligands while maintaining protein integrity. Always test the stability of your target protein in the presence of any new solvent [3].

  • Which semi-empirical model best correlates solubility data for pharmaceuticals? While model performance can vary, the Soltani-Mazloumi model has demonstrated strong correlations and high accuracy for several pharmaceuticals dissolved in scCO₂, both with and without co-solvents [1] [2].

References

FAQs: Ethomersol Solution Stability

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary factors affecting ethomersol stability in solution? While specific data for this compound is unavailable, the stability of pharmaceutical solutions in a research context is generally influenced by several key parameters. You should control and document these in your experiments:

    • pH of the medium: The acidity or alkalinity of the solution can significantly impact the degradation rate of many compounds [1].
    • Storage Temperature: Stability is typically assessed under both refrigerated (e.g., 4°C) and room temperature conditions to simulate different handling scenarios [2].
    • Storage Time: The chemical integrity of the solution must be verified over the intended usage period [2].
    • Light Exposure: Some compounds are photosensitive and require protection from light, often by using amber glass or foil during storage [2].
    • Solution Composition: The presence of buffers, stabilizers, or co-solvents can alter stability.
  • How can I monitor the stability of this compound in my solutions? You would need to establish analytical methods to track the integrity of your solution over time. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the intact drug from its degradation products.
    • pH Measurement: Tracking changes in pH can indicate ongoing chemical reactions, such as hydrolysis.
    • Visual Inspection: Regularly check for any physical signs of instability, such as precipitation, color change, or cloudiness.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Observed precipitation in solution Solution has exceeded solubility limit; degradation forming insoluble products. Check pH and adjust if needed; verify storage temperature; analyze precipitate (e.g., via microscopy) [1].
Decreased potency over time Chemical degradation (hydrolysis, oxidation). Protect from light and oxygen; optimize pH to most stable range; consider antioxidant additives [2].
Variable experimental results Uncontrolled degradation leading to inconsistent drug concentration. Implement fresh solution preparation; standardize storage conditions and time; validate solution stability before experiments.

Proposed Experimental Protocol for Stability Testing

Since a standard protocol for this compound is not established, here is a general workflow you can adapt. This diagram outlines the key stages of a systematic stability study:

Start Prepare this compound Stock Solution A Aliquot into Vials Start->A B Apply Storage Conditions A->B C Withdraw Samples at Time Points B->C D Analyze Samples C->D E Analyze Data & Determine Stability Profile D->E

1. Solution Preparation:

  • Prepare a stock solution of this compound using a suitable solvent (e.g., water, saline, buffer). Precisely record the initial concentration, pH, and solvent composition.

2. Sample Storage:

  • Aliquot the solution into multiple vials.
  • Store these vials under different, controlled conditions to test various factors. Common conditions include:
    • Temperature: -20°C (long-term), 4°C (refrigerated), 25°C (room temperature), 40°C (accelerated).
    • Light: Protected from light (wrapped in foil) vs. exposed to light.
    • pH: Prepare solutions buffered at different pH levels (e.g., pH 3, 5, 7.4).

3. Sampling and Analysis:

  • Withdraw samples from each condition at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days).
  • Analyze these samples using a validated HPLC method to determine the remaining concentration of intact this compound.
  • Also record pH and perform visual inspection at each interval.

4. Data Interpretation:

  • Plot the concentration of this compound remaining versus time for each storage condition.
  • The stability is indicated by the slope of the line; a horizontal line indicates high stability. A significant decrease over time indicates degradation.
  • Establish a shelf-life based on the time taken for the drug concentration to fall below an acceptable threshold (e.g., 90% or 95% of the initial concentration).

Key Considerations for Your Research

Given the lack of specific data, initiating your own stability studies is essential. Here are some points to guide you:

  • Start with Stress Testing: Use elevated temperatures and extreme pH values to quickly identify the major degradation pathways and products of this compound. This helps in developing a suitable analytical method.
  • Prioritize Realistic Conditions: Your stability testing protocol should reflect the actual conditions your solution will encounter during experiments (e.g., storage time in a fridge, time on the bench).
  • Consult Closely Related Compounds: The search results indicate this compound is a benzimidazole derivative [3]. Investigating the stability of other drugs in this chemical class may offer valuable, though indirect, insights.

References

Troubleshooting Guide: Common Ethomersol Synthesis Issues

Author: Smolecule Technical Support Team. Date: February 2026

Problem Observed Possible Causes Recommended Solutions
Low Product Yield Sub-optimal temperature; Incorrect solvent ratio; Insufficient reaction time [1]. Maintain temperature at 80-100°C; Use ethanol-water solvent ratio of 5:1; Ensure reaction time of 2-4 hours [1].
Poor Product Purity Inefficient separation from reaction by-products; Inadequate recrystallization [1]. Employ multiple recrystallization cycles using methanol; Consider medium-pressure liquid chromatography with acetonitrile-water gradients [1].
Long Reaction Times Inadequate temperature; Lack of efficient catalyst [1]. Use microwave-assisted synthesis to reduce time; Implement nanocatalytic systems (e.g., nano-nickel/Y zeolite) for higher efficiency [1].
Scale-Up Challenges Poor heat/mass transfer in batch processes; Inconsistent purification [1]. Adopt continuous-flow processing technologies; Integrate automated quality control systems for real-time monitoring [1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental synthetic pathway for Ethomersol? this compound is synthesized via the Weidenhagen reaction methodology. This involves the condensation of a substituted 1,2-diaminobenzene derivative (with an ethoxy group) with an aldehyde or ketone in the presence of an oxidizing agent like copper acetate. Modern adaptations use mesoporous titanium dioxide-iron oxide catalysts or amorphous molybdenum-iron nanocapsules to achieve high yields under milder conditions [1].

Q2: How can I significantly improve the yield of this compound? Key strategies for yield enhancement include [1]:

  • Precise Temperature Control: Keep the reaction between 80-100°C. Higher temperatures can lead to decomposition.
  • Catalyst Use: Employ modern nanocatalysts for higher efficiency and selectivity.
  • Microwave Assistance: This technique can reduce reaction times from hours to minutes while maintaining or improving yields.
  • Additives: Using catalytic amounts of sodium disulfite can enhance reaction efficiency and reduce side products.

Q3: What are the best methods for purifying this compound at a research scale? For high-purity this compound suitable for pharmaceutical research [1]:

  • Recrystallization: The primary method. Use methanol with dissolution at 35-40°C followed by controlled cooling. Three successive cycles can achieve >99.5% purity.
  • Chromatography: For higher purity, use medium-pressure liquid chromatography systems with reversed-phase columns and acetonitrile-water gradients.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is adapted from general benzimidazole optimization strategies for this compound production [1].

Objective: To synthesize this compound with high yield and purity using an optimized catalytic approach.

Materials and Equipment:

  • Substituted o-phenylenediamine (5-ethoxy-1,2-diaminobenzene)
  • Appropriate aldehyde derivative
  • Copper acetate or Keplerate-type polyoxometalate catalyst
  • Ethanol and deionized water
  • Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer
  • Microwave reactor (optional for alternative method)
  • Equipment for vacuum filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diamine and aldehyde in a 5:1 (v/v) mixture of ethanol and water.
  • Catalyst Addition: Add the oxidizing agent (e.g., copper acetate) or a modern nanocatalyst to the solution.
  • Condensation Reaction: Heat the mixture to 80-100°C under reflux with continuous stirring for 2-4 hours.
  • Reaction Monitoring: Monitor reaction completion by TLC or HPLC.
  • Product Isolation: After completion, cool the mixture. The crude product will precipitate or can be obtained by solvent evaporation.
  • Purification: Purify the crude this compound by recrystallization from methanol. Dissolve the solid at 35-40°C and allow it to cool slowly to form crystals. Repeat this process 2-3 times for higher purity.
  • Characterization: Analyze the final product using melting point determination, HPLC, and NMR spectroscopy to confirm identity and purity.

Experimental Workflow for Yield Optimization

The following diagram illustrates the logical workflow for troubleshooting and optimizing this compound yield, integrating the key parameters from the FAQs and guide.

Ethomersol_Optimization Start Low this compound Yield T1 Check Reaction temperature Start->T1 T2 Check Solvent system Start->T2 T3 Check Catalyst system Start->T3 T4 Check Purification method Start->T4 S1 Adjust to 80-100°C T1->S1 Not optimal S2 Use Ethanol:Water ratio of 5:1 T2->S2 Not optimal S3 Use efficient catalyst (e.g., nanocatalyst) T3->S3 Not optimal S4 Use multiple recrystallizations T4->S4 Not optimal Outcome Optimal this compound Yield Achieved S1->Outcome S2->Outcome S3->Outcome S4->Outcome

References

Ethomersol analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some anticipated frequently asked questions and troubleshooting tips based on Ethomersol's properties.

Frequently Asked Questions
  • Q1: What are the key physicochemical properties of this compound to consider during method development?

    • A: this compound (C11H14N2OS) is a benzimidazole derivative. Its structure includes an ethoxy group and an ethylthio group, which influence its solubility and chromatographic behavior. It is likely to have better solubility in organic solvents than in water [1].
  • Q2: What is a recommended starting point for an HPLC method for this compound?

    • A: A reversed-phase (RP) HPLC system with a C18 column and UV detection is a typical starting point for compounds like this compound. Based on its structure, it has a benzimidazole core that can be detected in the UV range, likely between 250-300 nm. An initial mobile phase could be a gradient of water (or a pH-buffered aqueous solution) and acetonitrile or methanol [2].
  • Q3: Which validation parameters are required for an this compound assay method?

    • A: For a quantitative assay, key parameters include Specificity (to separate this compound from impurities), Accuracy (e.g., 98-102% recovery for an assay), Precision (e.g., RSD < 2.0% for repeatability), Linearity (across the specified range, e.g., 80-120% of target concentration), and Robustness [2] [3]. The table below summarizes typical acceptance criteria for a drug substance assay.
  • Q4: How can I demonstrate that my method is stability-indicating?

    • A: You must prove the method can separate this compound from its degradation products. This is done through forced degradation studies (stressing the sample with acid, base, oxidation, heat, and light) and using a peak purity tool (e.g., a Photodiode Array detector) to show that the active ingredient peak is pure and unaffected by co-eluting degradants [2].
Troubleshooting Common Issues
  • Problem: Poor peak shape (tailing or fronting) for this compound.

    • Potential Cause: Interaction of the basic benzimidazole nitrogen with acidic silanol groups on the silica-based column.
    • Solution: Use a column designed for basic compounds (e.g., with high-purity silica or a polar-embedded phase). Adjusting the pH of the mobile phase (e.g., to pH 3-4) can protonate the analyte and improve peak shape.
  • Problem: Inconsistent retention times.

    • Potential Cause: Mobile phase pH is not adequately controlled.
    • Solution: Use a buffered mobile phase (e.g., phosphate or acetate buffer) instead of plain water to ensure consistent pH.
  • Problem: Low recovery in accuracy assessment.

    • Potential Cause: The sample solvent is not fully solubilizing this compound or is not compatible with the mobile phase.
    • Solution: Ensure the solvent used to prepare samples is a stronger solvent than the mobile phase (e.g., use pure organic phase) and that it is compatible with the mobile phase to prevent precipitation.

Analytical Method Validation Parameters

For any developed method, validation is required. The table below outlines the core parameters, their definitions, and common acceptance criteria for a drug substance assay, based on ICH Q2(R1) guidelines [2] [3] [4].

Table: Core Validation Parameters and Typical Acceptance Criteria for a Drug Substance Assay

Validation Parameter Definition Typical Acceptance Criteria for Assay
Specificity Ability to measure the analyte accurately in the presence of other components. No interference from blank, known impurities, or degradants. Peak purity test passed.
Accuracy Closeness of test results to the true value. Mean Recovery: 98.0 - 102.0%
Precision (Repeatability) Closeness of results under the same operating conditions. RSD of 6 determinations ≤ 2.0%
Linearity Ability to obtain results proportional to analyte concentration. Correlation coefficient (r) ≥ 0.999
Range Interval between upper and lower concentration levels. Typically 80-120% of the target assay concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. System suitability criteria are met when parameters (e.g., flow rate, temperature) are varied.

Experimental Protocols

While a specific protocol for this compound is unavailable, here is a generalized workflow and a detailed procedure for a key validation test.

General Workflow for HPLC Method Development

The following diagram outlines the logical steps for developing and validating an HPLC method.

start Start Method Development a Literature & Structure Review (e.g., Benzimidazole properties) start->a b Select Initial Conditions (Column, Mobile Phase, Detection) a->b c Perform Scouting Runs b->c d Optimize Parameters (pH, Gradient, Temperature) c->d e Assess Method Performance (Peak Shape, Resolution, Runtime) d->e g Performance Acceptable? e->g f No - Redesign f->b g->f No h Yes - Proceed g->h Yes i Formal Method Validation h->i

Detailed Protocol: Forced Degradation Study for Specificity

This test is crucial for demonstrating that your assay method is stability-indicating [2].

  • Objective: To intentionally degrade this compound samples and demonstrate that the analytical method can separate the main compound from its degradation products.
  • Materials:
    • This compound drug substance
    • Appropriate solvents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
    • Thermostatically controlled oven (e.g., for thermal stress)
    • Controlled light chamber (e.g., for photostability)
    • HPLC system with PDA detector
  • Procedure:
    • Sample Preparation: Prepare a solution of this compound at the target assay concentration (e.g., 1 mg/mL).
    • Stress Conditions: Subject separate portions of this solution to the following conditions:
      • Acidic Hydrolysis: Add dilute HCl to a sample and leave at room temperature or mildly heated (e.g., 60°C) for several hours.
      • Basic Hydrolysis: Add dilute NaOH to a sample and leave at room temperature or mildly heated (e.g., 60°C) for several hours.
      • Oxidative Degradation: Add H₂O₂ to a sample and leave at room temperature.
      • Thermal Degradation: Expose the solid powder to elevated temperature (e.g., 70°C).
      • Photolytic Degradation: Expose the solid powder to UV/Vis light.
    • Neutralization: For acid and base stress, neutralize the solutions after the stress period.
    • Analysis: Analyze all stressed samples, an unstressed sample (control), and a blank using the developed HPLC method.
  • Acceptance Criteria: The method should be able to separate this compound from all degradation peaks. The peak purity index for the this compound peak in all stressed samples should match that of the control, indicating no co-elution.

Key Considerations & Next Steps

Since a specific method for this compound is not publicly available, you will likely need to develop one in-house.

  • Leverage Structural Analogs: Use published methods for other benzimidazole derivatives (like Bemitil) as a starting point for your development [5] [6].
  • Orthogonal Techniques: Consider using Mass Spectrometry (MS) during development to help identify unknown degradation products and confirm the molecular weight of this compound [2].
  • Official Sources: Always consult the most recent ICH Q2(R2) guideline once it is finalized, as it will provide the definitive framework for method validation.

References

Ethomersol recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Ethomersol: Chemical Profile

The table below summarizes the key identifiers and physical characteristics of this compound for your research records.

Property Description
IUPAC Name 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [1] [2] [3]
Molecular Formula C₁₁H₁₄N₂OS [1] [2] [3]
Molecular Weight 222.31 g/mol [1] [2] [3]
CAS Number 135048-68-9 (also listed under 120764-43-4) [1] [2] [3]
SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCC [1] [2] [3]
Research Use For non-human research only. Not for therapeutic or veterinary use [1] [2] [3]

A Framework for Solvent Selection

No single recrystallization solvent is specified in the available literature for this compound. However, the following principles and data will guide your experimental design.

General Principles of Solvent Selection

An ideal recrystallization solvent should meet several key criteria [4]:

  • Solubility: The compound should be highly soluble in the hot solvent and have very low solubility in the cold solvent.
  • Reactivity: The solvent must be unreactive with the compound.
  • Boiling Point: A moderately low boiling point (often < 100°C) is preferred to facilitate easy removal from the purified crystals and to prevent the compound from "oiling out" [4].
  • Safety & Cost: The solvent should be inexpensive and have low toxicity.

Based on its structure, this compound has moderate polarity. It cannot hydrogen-bond with itself as a pure solid but can act as a hydrogen-bond acceptor. This suggests that ethanol could be a suitable starting point for recrystallization trials, as it is a common solvent for compounds of moderate polarity and can form hydrogen bonds [4].

Suggested Solvents for Experimental Screening

You can use the following table as a starting point for your solvent screening experiments. Always test on a small scale first.

Solvent Boiling Point (°C) Rationale for Testing with this compound
Methanol 65 [4] A polar protic solvent; commonly used for recrystallization of heterocyclic compounds.
Ethanol 78 [4] A good solvent for moderately polar molecules; ideal boiling point for recrystallization.
Ethyl Acetate 77 [4] A polar aprotic solvent with good solvating power.
Acetone 56 [4] A volatile solvent for compounds soluble in polar aprotic solvents.
Toluene 111 [4] A non-polar solvent; can be tried if solubility in polar solvents is too high.
Water 100 [4] A high-polarity, high-cost option; use if this compound shows desirable solubility (high in hot, low in cold).
Mixed Solvents Varies If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water) can be employed.

Troubleshooting Impurity Incorporation

If your recrystallization is not achieving the desired purity, the following workflow can help you diagnose and resolve the issue. This structured approach is based on established industrial practices for coping with impurities during crystallization [5].

The diagram below outlines a logical sequence of experiments to identify the mechanism of impurity incorporation.

G Start Start: High Impurity Level in Crystals S1 Stage 1: Wash Crystal Surface with Cold Solvent Start->S1 D1 Purity Improved? S1->D1 S2 Stage 2: Re-dissolve and Re-crystallize Material D1->S2 No M1 Mechanism Identified: Surface Deposition D1->M1 Yes D2 Purity Improved? S2->D2 S3 Stage 3: Grind Crystals and Analyze Powder D2->S3 No M2 Mechanism Identified: Mother Liquor Inclusions D2->M2 Yes D3 Impurity Uniformly Distributed? S3->D3 S4 Stage 4: Perform Single Crystal XRD D3->S4 Yes D3->M2 No M3 Mechanism Identified: Solid Solution Formation S4->M3 Impurity in lattice of API structure M4 Mechanism Identified: Co-crystal Formation S4->M4 New crystal structure confirmed

Guide to the Troubleshooting Workflow
  • Stage 1: Test for Surface Deposition. Wash the collected crystals with a small amount of cold, pure recrystallization solvent. If the purity improves significantly, the impurity was likely adsorbed on the crystal surface or trapped in the mother liquor. Solution: Optimize the washing procedure or slow the crystal growth rate to create less porous crystals [5].

  • Stage 2: Test for Mother Liquor Inclusions. Re-dissolve the impure crystals and recrystallize them under identical conditions. If the purity improves, the impurity was likely trapped as liquid inclusions within the crystals. Solution: Reduce the crystallization growth rate by lowering the supersaturation, use slower cooling, or employ temperature cycling to allow defects to heal [5].

  • Stages 3 & 4: Test for Solid-State Incorporation. If the previous stages do not improve purity, the impurity is likely incorporated into the crystal lattice.

    • Stage 3: Grind the crystals to a fine powder and analyze the impurity content at the surface and core. If the impurity is uniform, it suggests a solid solution (the impurity is molecularly dispersed in the host crystal lattice). Solution: This is a thermodynamic issue. Change the solvent or the crystallization polymorph (if applicable), as different solvents can alter which molecules are incorporated into the lattice [5].
    • Stage 4: If a uniform distribution is confirmed, single-crystal X-ray diffraction (XRD) can determine if a co-crystal (a new crystal structure with both API and impurity) has formed. Solution: This is challenging. A change of solvent or the use of an additive that disrupts the interaction between the API and the impurity may be necessary [5].

Frequently Asked Questions (FAQ)

Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₁₁H₁₄N₂OS, and the molecular weight is 222.31 g/mol [1] [2].

Q2: Are there any published procedures for the synthesis of this compound? A2: Yes, the synthesis involves a benzimidazole core formation, starting from readily available precursors. Key steps include nucleophilic substitution to introduce an ethyl group and thiolation. The reaction is typically conducted under reflux (60-80°C), with purification via recrystallization or chromatography [1].

Q3: My crystals are forming as an oil instead of a solid. What should I do? A3: "Oiling out" can occur if the compound comes out of solution above its melting point. Using a solvent with a lower boiling point can help. You can also try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal. Switching to a different solvent or a mixed-solvent system is another effective strategy [4].

Q4: The solvent I'm using is too volatile and evaporates too quickly. How can I manage this? A4: While low-boiling solvents like diethyl ether and acetone are highly flammable and can be difficult to work with, they can be used with care. If they prove problematic, consider alternatives with slightly higher boiling points, such as ethyl acetate (77°C) or ethanol (78°C) [4].

References

Chemical Identity & Inferred Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known chemical identity of Ethomersol and recommended storage practices inferred for a compound of its nature.

Property Description Storage Implication
IUPAC Name 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [1] -
Molecular Formula C({11})H({14})N(_{2})OS [1] -
Molecular Weight 222.31 g/mol [1] -
Structural Features Benzimidazole derivative, ethoxy & ethylthio substituents [1] Potential sensitivity to light and oxidation.
Recommended Form Solid (inferred from synthesis and purification by crystallization) [1] Store in a tightly sealed container, protected from light and moisture.

Frequently Asked Questions & Troubleshooting

Q1: What are the recommended storage conditions for this compound? While exact conditions for this compound are not published, standard practices for stable organic solids apply.

  • Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial).
  • Environment: Keep in a cool, dry place. For long-term storage, a refrigerated condition at 2-8°C is often recommended for research compounds to minimize degradation.
  • Atmosphere: Consider storing under an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially if the compound is sensitive.

Q2: How can I confirm the stability of my this compound sample over time? You should establish a stability testing program. The core workflow involves storing the sample under controlled conditions and testing its integrity at set intervals [2] [3].

Start Start Stability Testing A Prepare sample and establish initial specs Start->A B Place sample in controlled storage A->B C Withdraw aliquots at pre-defined time points B->C D Perform analytical testing (e.g., HPLC) C->D E Compare results to initial specifications D->E F Document and assess stability profile E->F End Determine Shelf Life F->End

Q3: My analysis shows unexpected degradation products. What should I do? Follow this troubleshooting guide to identify the root cause.

Problem Problem: Degradation Detected CheckStorage Check storage conditions (Temperature, Humidity) Problem->CheckStorage CheckContainer Check container integrity and seal CheckStorage->CheckContainer CheckSolvent If in solution: check solvent compatibility and stability CheckContainer->CheckSolvent Identify Identify degradation products via HPLC-MS CheckSolvent->Identify Action Implement corrective action Identify->Action

  • Investigate Storage Conditions: Verify that storage temperatures and humidity levels have not been exceeded. Review logs for any potential excursions [4].
  • Check Container Integrity: Ensure the container seal is not compromised, exposing the compound to air or moisture [4].
  • Review Solvent History: If the sample was dissolved, certain solvents can catalyze degradation. The stability of a compound can be highly dependent on the formulation and the presence of other agents [5] [6].
  • Analyze Degradants: Use analytical techniques like HPLC-MS to identify the degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation) [7].

Key Experimental Protocols

Forced Degradation Studies (Stress Testing) This protocol helps identify likely degradation pathways and validate stability-indicating analytical methods [7].

  • Sample Preparation: Prepare multiple samples of this compound in solution or solid state.
  • Apply Stress Conditions:
    • Acidic Hydrolysis: Expose to 0.1-1M HCl at elevated temperature (e.g., 40-60°C) for several hours.
    • Basic Hydrolysis: Expose to 0.1-1M NaOH at elevated temperature.
    • Oxidative Stress: Treat with 1-3% hydrogen peroxide at room temperature.
    • Thermal Stress: Expose the solid to elevated temperatures (e.g., 50-70°C).
    • Photolytic Stress: Expose to UV/VIS light according to ICH guidelines.
  • Analysis: Monitor the degradation at intervals using HPLC to track the loss of the parent compound and the formation of new peaks [7].

Stability-Indicating Method (HPLC) A well-developed HPLC method is crucial. While a specific method for this compound is not listed, the parameters below, inspired by a method for a related compound (omeprazole), can serve as a starting point for development [7]:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Mixture of buffer and organic modifier (e.g., acetonitrile or methanol). A gradient elution may be needed to separate degradants.
  • Detection: UV detector, wavelength to be determined (e.g., 301 nm for omeprazole).
  • Validation: The method must be validated for specificity, accuracy, precision, and linearity to confirm it can accurately measure this compound in the presence of its degradation products [7].

References

Experimental Protocols for Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for setting up in vitro experiments to identify drug metabolites, as outlined in recent research.

Table 1: Protocol for In Vitro Drug Metabolite Identification [1]

Protocol Step Key Details Application to Ethomersol
Enzyme Stock Solutions Prepare horseradish peroxidase (0.1 U/μL), lactoperoxidase (0.1 U/μL), and tyrosinase (0.1 U/μL) in phosphate buffer. Use to study Phase I metabolism by specific enzymes.
S9 Fraction Preparation Homogenize tissues (e.g., liver) in ice-cold Tris-HCl buffer; centrifuge at 9,000 × g for 20 min; collect & aliquot supernatant. Provides a rich system containing both Phase I and II enzymes from target organs.
Cell Culture Preparation Coat plates with collagen; seed primary hepatocytes or other metabolic-competent cells. Offers a full cellular context for metabolism, including transporter effects.
Incubation with Drug Incubate this compound with the chosen system (enzymes, S9 fraction, or cells) and necessary co-factors. The core step for metabolite generation.
Sample Analysis Use high-resolution LC-MS/MS for detection. Correlate data with metabolite databases (e.g., HMDB, MassBank) [2]. Key for separating and identifying metabolite structures.

Common Challenges & Troubleshooting Guide

Based on the literature, here are specific issues researchers often encounter and how to address them.

Table 2: Troubleshooting Common Metabolite ID Issues [2] [3]

Problem Possible Cause Solution / Strategy
Cannot distinguish isomers MS/MS spectra are identical for different isomers [2]. Use ion mobility spectrometry (IMS) to separate ions by shape/size. Apply energy-resolved MS (ER-MS) to track fragmentation patterns at different energies [2].
Many "unknown" metabolites Metabolites not in databases or are novel [3]. Combine NMR and MS data for orthogonal structural info. Use chemical derivatization to tag functional groups, altering MS/MS or NMR signals for easier ID [2] [3].
Low signal of metabolites Poor ionization efficiency or low abundance. Optimize LC conditions (e.g., HILIC for polar metabolites [4]). Use chemical additives that selectively enhance detection of certain metabolite classes in NMR or MS [3].
Inconsistent results Enzyme activity loss in S9/cell preparations. Avoid freeze/thaw cycles of S9 fractions; use single-use aliquots. Perform protein assays to confirm concentration/activity [1].

Workflow for Metabolite Identification & Isomer Differentiation

The following diagrams illustrate the core workflow for identifying metabolites and the advanced techniques used to tackle the difficult problem of isomer separation.

Start Start: this compound Incubation SamplePrep Sample Preparation (Protein Precipitation, Extraction) Start->SamplePrep LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis DataProcessing Data Processing (Peak Picking, Alignment) LCAnalysis->DataProcessing DBQuery Database Query (HMDB, MassBank, Metlin) DataProcessing->DBQuery StructuralID Putative Structural Identification DBQuery->StructuralID IsomerCheck Isomer Suspected? StructuralID->IsomerCheck AdvancedTech Apply Advanced Techniques IsomerCheck->AdvancedTech Yes Confirm Confident Identification IsomerCheck->Confirm No AdvancedTech->Confirm

IsomerProblem Isomers with Identical MS/MS Tech1 Ion Mobility Spectrometry (IMS) IsomerProblem->Tech1 Tech2 Energy-Resolved MS (ER-MS) IsomerProblem->Tech2 Tech3 Chemical Derivatization IsomerProblem->Tech3 Desc1 Separates ions by size, shape & charge in a drift tube Tech1->Desc1 Outcome Differentiated Isomers Desc1->Outcome Desc2 Plots fragment intensity vs. Collision Energy; isomer-specific breakdown curves Tech2->Desc2 Desc2->Outcome Desc3 Adds chemical tags to specific functional groups Tech3->Desc3 Desc3->Outcome

Key Technical Notes

  • The Isomer Challenge: A major bottleneck in metabolite identification is the "isomer-blind" nature of MS/MS. Isomers like leucine and isoleucine produce nearly identical fragments and m/z values, making them impossible to distinguish with standard LC-MS/MS, despite their different biological roles [2].
  • Strategy for "Unknowns": For metabolites not found in databases, a powerful approach is the combined use of NMR and MS. NMR provides superior structural information about the carbon skeleton and functional groups, while MS offers high sensitivity and fragmentation data [3].

References

Ethomersol pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Known Properties

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector or antihypoxant [1] [2]. Its key characteristic is enhancing physical and mental stability against stressors without increasing oxygen consumption, unlike stimulants [3].

The table below summarizes its known properties and observed effects from experimental studies:

Property / Parameter Description / Value
IUPAC Name 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole [2]
Molecular Formula C11H14N2OS [2]
Molecular Weight 222.31 g/mol [2]
CAS Number 135048-68-9 [2]
Mechanism of Action Activation of reparative protein and enzyme synthesis; antioxidant activity; reduction of cerebral tissue hypoxia [1] [4]
Key Pharmacological Effects Antihypoxic, cerebroprotective, actoprotective, accelerates liver regeneration [1] [2]
Reported Experimental Doses 25 mg/kg (rat, intraperitoneal); 50 mg/kg (cat, intravenous infusion) [1] [4]
Quantitative PK Parameters Information on half-life, clearance, volume of distribution, and bioavailability is not available in the searched sources.

Experimental Protocols

Based on the literature, here are detailed methodologies for key experiments involving this compound.

Protocol 1: Evaluating Antihypoxic and Cerebroprotective Effects in a Rat Model of Craniocerebral Trauma [1]

This protocol is used to assess this compound's efficacy in improving recovery after brain injury.

  • 1. Animal Model Preparation

    • Use male Wistar rats (e.g., 160-180 g).
    • Pre-screening: Classify rats based on innate resistance to acute hypoxia using a hypobaric chamber. Rats tolerating hypoxia for 5-10 minutes are "low-resistant" (LR); those tolerating over 10 minutes are "high-resistant" (HR).
    • Induction of Trauma: 24 hours post-screening, inflict a closed craniocerebral trauma of moderate severity. A common method is a weight-drop model (e.g., a 64 g weight in free fall from 80 cm) onto the parietal area of the skull with the head fixed on a soft support.
  • 2. Dosing Regimen

    • Treatment Group: Administer this compound intraperitoneally at 25 mg/kg.
    • Dosing Schedule: Once daily for three days, starting after trauma induction.
    • Control Groups: Include a negative control (trauma, no treatment) and a positive control (e.g., 60 mg/kg piracetam, administered on the same schedule).
  • 3. Endpoint Analysis (After 3 Days)

    • Behavioral Tests:
      • Open Field Test: Assess horizontal/vertical locomotion, entries into the center, grooming, and defecation to evaluate motor activity, exploration, and emotionality.
      • Elevated Plus Maze: Record time spent in/open arm entries to assess anxiety-like behavior.
    • Biochemical Assays (from brain tissue frozen in liquid nitrogen):
      • Energy Metabolism: Measure levels of ATP, creatine phosphate, lactic acid, and pyruvic acid.
      • Oxidative Stress: Measure markers of lipid peroxidation (diene conjugates, malonic dialdehyde) and antioxidant system capacity (reduced glutathione levels, superoxide dismutase activity).
    • Physiological Measures: Monitor survival, body temperature, respiratory rate, and assess cerebral edema by measuring wet/dry brain weight ratios.
Protocol 2: Assessing Effects on Cerebral Blood Flow and Oxygenation in a Cat Model of Ischemia [4] [5]

This protocol evaluates this compound's impact on cerebral hemodynamics and oxygen metabolism during and after transient global ischemia.

  • 1. Animal Model and Surgical Preparation

    • Use cats as the experimental model.
    • Induction of Ischemia: Under anesthesia, perform a 30-minute occlusion of all four major arteries supplying the brain (both carotid and both vertebral arteries) to induce acute, transient cerebral ischemia.
    • Monitoring: Implement instrumentation to monitor cerebral blood flow and oxygen metabolism.
  • 2. Dosing Regimen

    • Treatment: Administer this compound via intravenous infusion at 50 mg/kg over 60 minutes.
    • Timing: The infusion is conducted during the ischemic period.
  • 3. Endpoint Analysis

    • During Ischemia: Measure the extent of cerebral tissue hypoxia at the end of the 30-minute occlusion period.
    • During Recirculation (Reperfusion): Monitor for post-ischemic hypoperfusion (reduced blood flow) and hypo-oxygenation (reduced oxygen levels).
    • Additional Measurement: Assess hemoglobin's affinity for oxygen, as this compound has been shown to reduce it, potentially improving oxygen release to tissues.

Troubleshooting & FAQs

FAQ: Why is there a lack of detailed pharmacokinetic data for this compound? Most research on this compound was conducted during the Soviet era and was primarily focused on its pharmacodynamic effects (efficacy and mechanism) in specific, extreme scenarios. Modern, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies using current standards are not reflected in the available public scientific literature [3] [2].

FAQ: What are the critical control parameters when using this compound in vivo?

  • Individual Variability: Pre-screen animals for resistance to hypoxia, as the effect of this compound is reported to be most pronounced in subjects with low or middle innate resistance [3] [1].
  • Dosing Timing: The efficacy for rapid recovery is maximal when administered immediately after exposure to the extreme condition or trauma [3].
  • Compound Handling: The compound is intended for research only. Please store according to the supplier's specifications upon receipt, as specific stability data is not publicly detailed [2].

Experimental Workflow and Metabolic Pathway Diagrams

The following diagrams illustrate the core experimental workflow and the hypothesized metabolic pathway of this compound based on its structural analogs.

G Start Start Experiment Screen Pre-screen Animals for Hypoxia Resistance Start->Screen Group Randomize into Groups: - Treatment (this compound) - Positive Control - Negative Control Screen->Group InduceTrauma Induce Craniocerebral Trauma (e.g., Weight-Drop Model) Group->InduceTrauma Administer Administer Test Compound (e.g., this compound 25 mg/kg, i.p.) InduceTrauma->Administer Behavior Conduct Behavioral Tests (Open Field, Elevated Plus Maze) Administer->Behavior Sacrifice Euthanize Animals & Sample Collection Behavior->Sacrifice Biochemistry Biochemical Analysis: - Energy Metabolites (ATP, Lactate) - Oxidative Stress Markers - Antioxidant Enzymes Sacrifice->Biochemistry Analyze Analyze & Compare Data Across Groups and Resistance Levels Biochemistry->Analyze

Experimental Workflow for this compound Efficacy Study

G OralAdmin Oral Administration of this compound Absorption Absorption (Full absorption in alimentary tube, accelerated by carbohydrate-rich food) OralAdmin->Absorption Distribution Distribution (Penetrates Blood-Brain Barrier) Absorption->Distribution Metabolism Metabolism (Biotransformation) Primary Site: Liver Distribution->Metabolism Metabolite Formation of Water-Soluble Metabolites Metabolism->Metabolite Excretion Excretion Primary Route: Urine Metabolite->Excretion

Hypothesized this compound ADME Pathway

References

Comparative Overview: Ethomersol vs. Bemitil

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ethomersol Bemitil (Bemethyl)
Chemical Class Benzimidazole derivative [1] [2] [3] Benzimidazole derivative [1] [4]
Classification Actoprotector, Antihypoxant [2] [3] Actoprotector (reference standard), Antihypoxant, Antioxidant, Antimutagenic [1] [4]
Primary Mechanism Activates protein synthesis, enhances energy metabolism, antioxidant activity [2] [3] Activates cell genome, enhances RNA/protein synthesis, antioxidant activity [1] [5] [4]

| Key Efficacy Data | Brain Injury: Reduces behavioral impairments and metabolic disturbances post-traumatic brain injury (Rat model, 25 mg/kg) [2]. Liver Regeneration: Accelerates liver regeneration after partial hepatectomy [3]. | Physical Performance: Increases endurance under physical loads, hypoxia, and high temperatures (Human studies) [1] [4]. Recovery: Accelerates recovery after exhaustive exertion (Animal studies) [4]. Anti-asthenic: Reduces weakness and fatigue [5] [4]. | | Research Focus | Cerebroprotection, liver regeneration, metabolic recovery after trauma [2] [3] | Physical/mental performance in extreme conditions, anti-asthenic therapy, recovery acceleration [1] [4] |

Experimental Data and Protocols

The efficacy claims for these compounds are supported by specific animal model studies. Here are the detailed experimental protocols for the key studies cited.

This compound in Traumatic Brain Injury (TBI) Recovery

This study evaluated this compound's efficacy in promoting recovery after mechanical craniocerebral trauma in rats [2].

  • Objective: To assess the role of this compound in reversing behavioral abnormalities and eliminating metabolic disturbances in the post-traumatic period.
  • Model: Male Wistar rats (160-180 g) with moderate closed craniocerebral trauma inflicted by a weight-drop method.
  • Grouping: Rats were pre-classified as High-Resistant (HR) or Low-Resistant (LR) to acute hypoxia before trauma.
  • Dosing & Regimen: this compound was administered intraperitoneally at a dose of 25 mg/kg, once daily for three days.
  • Control: A reference group received piracetam (60 mg/kg) on the same schedule.
  • Key Assessments:
    • Behavioral: Open field test and elevated plus maze test to measure motor activity, investigative behavior, and anxiety levels.
    • Biochemical: Analysis of brain tissue for energy metabolites (creatine phosphate, ATP, lactic/pyruvic acids) and oxidative stress markers (diene conjugates, malonic dialdehyde, glutathione).
  • Outcome: this compound treatment decreased behavioral impairments and prevented metabolic disturbances in the brain in both HR and LR rats [2].
Bemitil in Enhancing Physical Performance

While many studies exist, the general protocol for assessing its actoprotective effects is well-established [1] [4].

  • Objective: To evaluate the capacity to increase physical work capacity and accelerate post-exertion recovery.
  • Model: Various animal models (e.g., mice, rats).
  • Dosing & Regimen: Varies by study; can be single or continuous dosing. One mouse study used a single dose to measure work capacity and rehabilitation after exhaustive exertion [4].
  • Key Assessments:
    • Endurance Tests: Measuring the duration or performance of animals under physical loads (e.g., swimming, running).
    • Metabolic Markers: Measuring glycogen content in liver and muscles, lactate accumulation in blood and tissues, and oxygen consumption.
    • Recovery Time: Time taken for physiological parameters to return to or exceed baseline levels after exhaustion.
  • Outcome: Bemitil administration increases work capacity and accelerates rehabilitation, with effects linked to glycogen supercompensation and reduced lactate accumulation [1].

Mechanisms of Action

Both compounds share a benzimidazole core but may have distinct pathways for their effects. The following diagram illustrates their mechanisms based on current research.

G cluster_0 Biological Effects This compound This compound ProteinSynthesis Activation of Protein Synthesis This compound->ProteinSynthesis Primary EnergyMetabolism Optimization of Energy Metabolism This compound->EnergyMetabolism Antioxidant Antioxidant Activity (Reduces Oxidative Stress) This compound->Antioxidant Bemitil Bemitil Bemitil->EnergyMetabolism Bemitil->Antioxidant GenomeActivation Cell Genome Activation (Enhances RNA Synthesis) Bemitil->GenomeActivation Primary Effect2 Cerebroprotection & Tissue Recovery ProteinSynthesis->Effect2 Effect1 Enhanced Physical Performance & Endurance EnergyMetabolism->Effect1 Effect3 Stability to Hypoxia & Extreme Conditions EnergyMetabolism->Effect3 Antioxidant->Effect2 Antioxidant->Effect3 GenomeActivation->Effect1 GenomeActivation->Effect2

> This diagram synthesizes the reported mechanisms of action for both compounds [1] [5] [2]. Note that the precise molecular targets and signaling pathways for this drug class are not fully elucidated and are an area of ongoing research.

Interpretation Guide for Researchers

When deciding between these two compounds for a research program, consider the following:

  • Choose Bemitil if: Your research focuses on validating or utilizing a well-established actoprotector. Its effects on physical and mental performance under extreme conditions are extensively documented in human and animal studies [1] [4]. It serves as the classic reference compound in this class.
  • Consider this compound if: Your work is targeted at specific therapeutic applications like brain injury or liver regeneration. The experimental data, though less broad, shows a potent, targeted efficacy in these areas [2] [3].
  • Mechanistic Considerations: Both compounds appear to share common downstream effects (metabolic optimization, antioxidant defense), but may initiate these effects differently. Bemitil is strongly linked to cell genome activation, while this compound's literature emphasizes its direct role in stimulating protein synthesis [1] [2].

References

Comparative Mechanisms: Bromantane vs. Ethomersol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on the mechanisms and effects of Bromantane and Ethomersol.

Feature Bromantane This compound
Chemical Class Adamantane derivative [1] [2] Benzimidazole derivative [1]
Known Mechanism of Action Acts as a dopamine synthesis enhancer by upregulating tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) expression in the brain. May also involve activation of protein kinase A (PKA) and protein kinase C (PKC) pathways [2]. Detailed mechanism is not specified in available literature. Acts as an actoprotector, enhancing stability against physical load, and is noted to accelerate liver regeneration [1] [3].
Key Molecular Targets Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase, Protein Kinase C (PKC), Protein Kinase A (PKA) [2]. Information not available in provided search results.
Primary Effects Increases physical/mental performance, anti-asthenic, anxiolytic, mild stimulant, immunostimulant [2] [4] [5]. Increases physical performance, accelerates liver regeneration after partial hepatectomy [1] [3].
Experimental Evidence In vivo (rats): Microdialysis shows increased dopamine release; EEG changes; improved swimming/treadmill performance [2] [4] [6]. Human trials for asthenia/neurasthenia [2] [6]. In vivo (rats): Accelerated liver mass gain, increased nucleic acids/glycogen, improved liver function after partial hepatectomy [3].

Experimental Data and Protocols

For Bromantane, several experimental approaches have elucidated its mechanism, while for this compound, the data is primarily from a single type of study.

Detailed Experimental Protocols for Key Findings
  • Investigating Dopaminergic Mechanisms (Bromantane)

    • Objective: To determine the effect of Bromantane on dopamine release and metabolism in the striatum of freely moving rats [5].
    • Methodology: In vivo microdialysis. A microdialysis probe is surgically implanted into the rat's striatum. After recovery, Bromantane is administered, and dialysate samples are collected at regular intervals. These samples are analyzed for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) [5].
    • Key Findings: Bromantane induced a pronounced and prolonged (8-hour) increase in dopamine release. The dopamine metabolites DOPAC and HVA showed only a slight decrease, and the effect was partially inhibited by tetrodotoxin (TTX), suggesting a complex, partly activity-dependent release mechanism [5].
  • Evaluating Actoprotective Efficacy (Bromantane)

    • Objective: To assess the effect of Bromantane on physical performance under fatiguing conditions [4].
    • Methodology: Animal performance models. Rats are administered Bromantane and subjected to forced swim tests or treadmill running until exhaustion. Parameters such as total swimming time or running distance are measured and compared to a control group [4] [6].
    • Key Findings: Treated rats performed more efficiently, demonstrating increased endurance and work capacity without the exhaustive effects typical of classical stimulants [4].
  • Assessing Liver Regeneration (this compound)

    • Objective: To evaluate the effect of this compound on the regeneration of liver tissue after surgical removal (partial hepatectomy) [3].
    • Methodology: Partial hepatectomy model in rats. A significant portion (e.g., 70%) of the liver is surgically removed. The test drug (this compound) is administered post-surgery. Animals are sacrificed at various time points, and the regenerating liver is analyzed for mass gain, content of nucleic acids (DNA/RNA) and glycogen, and histological (microscopic) examination [3].
    • Key Findings: this compound treatment resulted in a hastier gain in liver mass, increased content of nucleic acids and glycogen, and improved the organ's functional state, indicating stimulated regenerative processes [3].

Signaling Pathway Visualization

Based on the established data for Bromantane, its signaling pathway can be visualized as follows. A similar diagram for this compound cannot be constructed due to a lack of mechanistic data.

G cluster_unknown Direct Molecular Target(s) (Unknown) Bromantane Bromantane UnknownTarget ? Bromantane->UnknownTarget PKC Protein Kinase C (PKC) UnknownTarget->PKC Activates PKA Protein Kinase A (PKA) UnknownTarget->PKA Activates TH Tyrosine Hydroxylase (TH) Gene Expression PKC->TH AAAD AADC/DDC Gene Expression PKC->AAAD PKA->TH PKA->AAAD DopamineSynthesis Increased Dopamine Synthesis & Release TH->DopamineSynthesis AAAD->DopamineSynthesis Effects Enhanced Mental & Physical Performance Anxiolytic & Anti-asthenic Effects DopamineSynthesis->Effects

Diagram Title: Proposed Dopaminergic Pathway of Bromantane

This diagram illustrates Bromantane's unique, indirect mechanism of action. Unlike typical stimulants that block dopamine reuptake or force its release, Bromantane is proposed to activate intracellular signaling kinases (PKC/PKA), leading to increased gene expression of dopamine-synthesizing enzymes (TH and AAAD), thereby enhancing the brain's capacity to produce dopamine de novo [2].

Conclusion

  • Bromantane has a relatively well-characterized, unique mechanism for a performance-enhancing agent, acting primarily as a dopamine synthesis enhancer via genomic mechanisms. Its profile includes stimulant, anxiolytic, and immunostimulant effects, backed by in vivo and clinical data [2] [4] [6].
  • This compound is identified as an actoprotector with demonstrated efficacy in enhancing liver regeneration in an animal model [3]. However, its fundamental mechanism of action at the molecular level and its primary signaling pathways remain unelucidated in the accessed literature, representing a significant gap compared to Bromantane.

Further primary research is required to directly compare these two compounds and fully uncover this compound's mode of action.

References

Experimental Data on Ethomersol's Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Model Dosage & Administration Key Findings
Acute Hypoxia Protection [1] Albino rats 25 mg/kg, intraperitoneally, 30 min before hypoxia Prevented lipid peroxidation activation; decreased levels of conjugated dienes and malondialdehyde (MDA); increased levels of thiols and activity of antioxidant enzymes in brain and liver.
Post-Traumatic Brain Injury [2] Male Wistar rats with craniocerebral trauma 25 mg/kg, intraperitoneally, once daily for 3 days after trauma Decreased behavioral impairments; prevented metabolic disturbances and cerebral edema; restored energy metabolism (creatine phosphate, ATP) and antioxidant system in the brain.
In Vitro Mechanism [1] Liposomes & brain homogenates 0.01-40 mM Inhibited Fe²⁺-induced ascorbate-dependent lipid peroxidation; acted similarly to DMSO in liposomes and EDTA in brain homogenates, suggesting both radical-scavenging and metal-chelating properties.

Experimental Protocols Cited

The findings above are based on the following standard experimental methodologies:

  • Induction of Acute Hypoxia: Rats were placed in a barochamber and elevated to a simulated altitude of 12,000 meters until the onset of agonal respiration [2].
  • Model of Craniocerebral Trauma (CCT): A closed head injury of moderate severity was inflicted on rats using a weight of 64 g in free fall from a height of 80 cm onto the parietal area of the skull [2].
  • Assessment of Lipid Peroxidation: Measured by the accumulation of specific products, primarily conjugated dienes and malondialdehyde (MDA) [1] [2].
  • Assessment of Antioxidant System: Evaluated by measuring the levels of reduced glutathione (thiols) and the activities of key antioxidant enzymes [1] [2].
  • In Vitro Lipid Peroxidation: Induced in model systems (liposomes, brain homogenates) using Fe²⁺ and ascorbate or NADPH; inhibition by Ethomersol indicates direct antioxidant action [1].

Mechanism of Action & Signaling Pathways

The research suggests that this compound's antioxidant mechanism is multifaceted. The diagram below illustrates the interconnected pathways through which it is proposed to exert its effects.

ethomersol_mechanism HypoxicStress Hypoxic Stress / CCT LipidPeroxidation Lipid Peroxidation HypoxicStress->LipidPeroxidation AOS_Suppression Antioxidant System Suppression HypoxicStress->AOS_Suppression EnergyDeficit Energy Metabolism Deficit HypoxicStress->EnergyDeficit This compound This compound InhibitsLPO Inhibits Lipid Peroxidation This compound->InhibitsLPO Metal Chelation Radical Scavenging BoostsAOS Boosts Antioxidant Enzymes This compound->BoostsAOS Enhances Synthesis/Activity RestoresEnergy Restores Energy Metabolism This compound->RestoresEnergy Stabilizes Energy Metabolism Outcome Cerebroprotective Effect • Reduced oxidative damage • Improved behavioral recovery • Reduced cerebral edema InhibitsLPO->Outcome BoostsAOS->Outcome RestoresEnergy->Outcome

The search results indicate that this compound's activity involves metal chelation (similar to EDTA) and direct radical scavenging (similar to DMSO) [1]. Furthermore, it is characterized as an "actoprotector," a class of drugs believed to work by accelerating reparative and adaptive synthesis of RNA, enzymes, and structural proteins following damage [2].

References

Comparison of Ethomersol vs. Piracetam in Rat Craniocerebral Trauma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 2019 study that compared the effects of ethomersol and piracetam in rats with different levels of resistance to hypoxia after craniocerebral trauma [1].

Parameter Treatment Group High-Resistance (HR) Rats Low-Resistance (LR) Rats
Body Weight Restoration Piracetam (60 mg/kg) Moderate improvement [1] Moderate improvement [1]
This compound (25 mg/kg) Full restoration to pre-trauma level [1] Full restoration to pre-trauma level [1]
Respiration Rate Normalization Piracetam (60 mg/kg) Partial improvement [1] Partial improvement [1]
This compound (25 mg/kg) Full normalization [1] Full normalization [1]
Body Temperature Normalization Piracetam (60 mg/kg) Partial improvement [1] Partial improvement [1]
This compound (25 mg/kg) Full normalization [1] Full normalization [1]
Behavioral & Metabolic Recovery Piracetam (Nootropic) Improved, but less than this compound [1] Improved, but less than this compound [1]
This compound (Antihypoxant) Restored normal behavior; prevented metabolic disturbances [1] Restored normal behavior; prevented metabolic disturbances [1]
Proposed Primary Mechanism Piracetam Not specified in available source [1] Not specified in available source [1]
This compound Activation of reparative protein synthesis; improved brain energy metabolism [1] Activation of reparative protein synthesis; improved brain energy metabolism [1]

Experimental Protocol Overview

The comparative data is derived from a specific animal model study. Here are the key methodological details:

  • Animal Model: The study used white male Wistar rats (160-180 g) classified as either high-resistant (HR) or low-resistant (LR) to acute hypoxia based on performance in a barochamber [1].
  • Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a weight-drop model (a 64 g weight in free fall from 80 cm onto the parietal area of the head) [1].
  • Drug Administration: Both this compound (25 mg/kg) and piracetam (60 mg/kg) were administered intraperitoneally once daily for three days following the trauma [1].
  • Assessment Methods:
    • Physiological Measures: Body weight, respiratory rate, and body temperature were monitored [1].
    • Behavioral Tests: Open field test and elevated plus maze test were used to assess orientational-investigative, emotional, and motor components of behavior [1].
    • Biochemical Analysis: The state of brain energy metabolism (e.g., creatine phosphate, ATP, lactic acid) and the antioxidant system (e.g., glutathione, superoxide dismutase) were evaluated in brain tissue [1].

Proposed Signaling and Recovery Pathway of this compound

The available study describes this compound's metabolic type of action. While a complete signaling pathway is not detailed, its actoprotective effect is proposed to work through the following logical sequence, which you can visualize in the diagram below.

ethomersol_pathway Craniocerebral Trauma Craniocerebral Trauma Cellular Energy Deficit &\nOxidative Stress Cellular Energy Deficit & Oxidative Stress Craniocerebral Trauma->Cellular Energy Deficit &\nOxidative Stress This compound Administration This compound Administration Cellular Energy Deficit &\nOxidative Stress->this compound Administration Activation of Reparative\nProtein & Enzyme Synthesis Activation of Reparative Protein & Enzyme Synthesis This compound Administration->Activation of Reparative\nProtein & Enzyme Synthesis Improved Brain Energy\nMetabolism Improved Brain Energy Metabolism Activation of Reparative\nProtein & Enzyme Synthesis->Improved Brain Energy\nMetabolism Enhanced Antioxidant\nDefenses Enhanced Antioxidant Defenses Activation of Reparative\nProtein & Enzyme Synthesis->Enhanced Antioxidant\nDefenses Reduced Tissue Hypoxia\n& Cellular Damage Reduced Tissue Hypoxia & Cellular Damage Improved Brain Energy\nMetabolism->Reduced Tissue Hypoxia\n& Cellular Damage Enhanced Antioxidant\nDefenses->Reduced Tissue Hypoxia\n& Cellular Damage Actoprotective Effect:\nBehavioral & Functional Recovery Actoprotective Effect: Behavioral & Functional Recovery Reduced Tissue Hypoxia\n& Cellular Damage->Actoprotective Effect:\nBehavioral & Functional Recovery

Visual summary of the proposed mechanism by which this compound counteracts the effects of brain injury, based on study descriptions [1].

Summary for Researchers

The provided data suggests that in this specific model of craniocerebral trauma, This compound demonstrated a superior actoprotective profile compared to piracetam, normalizing key physiological and metabolic parameters more completely [1]. Its proposed mechanism, centered on activating reparative synthesis and stabilizing energy metabolism, differs from the nootropic action of piracetam, highlighting its classification as an antihypoxant [1].

It is crucial to note that these findings are based on a single animal study. A comprehensive comparison guide would require data from:

  • Human clinical trials to confirm efficacy and safety.
  • Direct comparisons with other established antihypoxants like bemithyl or amtizol, which are mentioned in the literature but not directly compared in the available results [1].
  • More detailed signaling pathway analysis to fully elucidate the molecular targets of this compound.

References

Pharmacological & Pharmacokinetic Profile of Key Benzimidazoles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available comparative data on Ethomersol and related compounds, primarily from a Russian-language experimental study [1].

Compound Key Pharmacokinetic & Pharmacological Characteristics Primary Research/Application Context
This compound Rapidly & intensely passes from blood into organs/tissues [1]. Cerebroprotective; activates protein synthesis, energy metabolism, & antioxidant systems; effective in restoring function after craniocerebral trauma in animal models [2]. Actoprotector, Antihypoxant [3]. Studied for brain injury recovery, enhancing stability to physical loads [2].
Bemithyl (Bemitil) Fully absorbed in the alimentary tube; absorption accelerated by food; penetrates blood-brain barrier; polymodal distribution; metabolites removed in urine [3]. Intensely passes into organs/tissues [1]. Reference actoprotector; used to enhance physical/mental performance & stability to hypoxia/overheating [3].
Thietazole Intensely passes into organs/tissues; splenic tissue selectively accumulates this drug during course treatment [1]. Experimental Benzimidazole Derivative [1].

Detailed Experimental Protocols

Here are the methodologies from key studies involving this compound, which can serve as a reference for experimental design.

Protocol for Craniocerebral Trauma and this compound Efficacy Study [2]
  • Animal Model: White male Wistar rats (160-180 g).
  • Pre-testing: Animals were classified by resistance to acute hypoxia using a barochamber (simulated 12,000 m altitude until agonal respiration). Rats tolerating hypoxia for 5-10 min were "low-resistant" (LR); over 10 min were "high-resistant" (HR).
  • Trauma Induction: Closed craniocerebral trauma of moderate severity was inflicted 24 hours post-classification using a 64 g weight in free fall from 80 cm onto the parietal area.
  • Dosing Regimen: this compound was administered intraperitoneally at 25 mg/kg, once daily for three days.
  • Assessment Metrics:
    • Physiological: Survival, body temperature, respiration rate, cerebral edema.
    • Behavioral: Open field test (horizontal/vertical activity) and elevated plus maze test (anxiety-related behavior).
    • Biochemical: Brain energy metabolism (creatine phosphate, ATP, lactic/pyruvic acids), lipid peroxidation (diene conjugates, malonic dialdehyde), and antioxidant system state (reduced glutathione, superoxide dismutase activity).
General Pharmacokinetic Study Protocol [1]
  • Method: A comparative experimental study of the kinetics of distribution of several benzimidazole derivatives.
  • Dosing: Drugs were administered via single and course (multiple-dose) treatment protocols.
  • Measurement: The intensity of drug passage from the blood into various organs and tissues was measured over time, identifying specific accumulation patterns.

Mechanisms and Workflow of Benzimidazole Actoprotectors

The following diagram illustrates the core mechanism of action shared by benzimidazole-derived actoprotectors like this compound and Bemithyl, based on the reviewed literature [3] [2].

ethomersol_mechanism Admin Drug Administration (this compound, Bemithyl) Mech Primary Mechanism: Stimulates Reparative & Adaptive Protein Synthesis Admin->Mech Eff1 Enhanced Energy Metabolism (Stabilizes ATP levels) Mech->Eff1 Eff2 Boosted Antioxidant Systems (Increases glutathione, SOD) Mech->Eff2 Out1 Increased Physical Performance & Work Capacity (Actoprotection) Eff1->Out1 Out2 Enhanced Hypoxia Resistance & Cerebroprotection Eff2->Out2 Final Improved Recovery in Extreme Conditions Out1->Final Non-Exhaustive Action Out2->Final  Metabolic Stabilization

Key Comparative Insights for Researchers

  • This compound's Niche: this compound is primarily positioned as an antihypoxant and actoprotector, with strong evidence supporting its use in cerebroprotection and recovery from brain injury [2]. Its action is closely tied to modulating the body's metabolic response to stress and hypoxia.
  • The Versatile Benzimidazole Core: this compound is part of the larger benzimidazole family, a privileged scaffold in medicinal chemistry [4] [5]. The core structure's resemblance to purines allows it to interact with various biopolymers, leading to a wide range of activities beyond actoprotection, including anticancer, antimicrobial, and antiviral effects [5] [6].
  • Data Limitations: The available comparative data is primarily pharmacokinetic and focused on a narrow class of actoprotectors. A direct, broad-spectrum comparison of this compound with the most common benzimidazole-based drugs (e.g., for oncology or infections) is not present in the retrieved literature.

References

Comparative Efficacy of Neuroprotective Agents

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the relative efficacy of various neuroprotective agents for Acute Ischemic Stroke (AIS) based on a recent network meta-analysis of 42 randomized controlled trials [1]. This can serve as a benchmark for comparing a new agent's performance.

Intervention Primary Outcome: 90-day mRS (Rank) Key Secondary Outcomes (Rank) Overall Efficacy Profile
Butylphthalide (NBP) 1st 90d-NIHSS (1st); 14d-NIHSS (1st); 14d-BI (1st) [1] Outstanding for long-term neurological function and activities of daily living [1].
Edaravone Not highest 7d-NIHSS (1st); 90d-BI (1st) [1] Superior for early neurological improvement and long-term functional independence [1].
Cerebrolysin Available in source Available in source Demonstrated efficacy in enhancing neurological function [1].
Citicoline Available in source Available in source Demonstrated efficacy in enhancing neurological function [1].
Minocycline Available in source Available in source Demonstrated efficacy in enhancing neurological function [1].
Nerinetide Available in source Available in source Demonstrated efficacy in enhancing neurological function [1].

Standard Experimental Protocols for Validation

A robust validation strategy for a neuroprotective agent involves a multi-stage approach, from initial in vitro screening to comprehensive in vivo studies. The methodologies below are considered standards in the field [2].

In Vitro Evaluation

In vitro models allow for high-throughput screening and initial mechanistic studies.

  • Cell Cultures: Primary neuronal cultures or neuronal cell lines are used.
    • Neurodestruction Agents: The cell suspension is exposed to agents that mimic key aspects of ischemic pathology, such as:
      • Glutamate excitotoxicity: Kainate (200–400 µM), Glutamate (0.1–10 mM), or NMDA (100–150 µM).
      • Oxidative stress: Hydrogen peroxide (H₂O₂, 0.25–1.0 mM).
    • Assessment: Neuroprotective activity is quantified by counting neurons showing signs of apoptosis via flow cytometry or histochemistry, often 60 minutes after initiation [2].
  • Mitochondrial Function Studies: A suspension of mitochondria isolated from rat brain is used to assess "mitoprotective activity."
    • Induction of Pore Opening: Mitochondrial permeability transition pore (MPTP) opening is induced by agents like MPTP (50 µM), Ca²⁺ (200 µM), or sodium nitroprusside (20-100 µM).
    • Assessment: The test compound's ability to prevent MPTP opening and the reduction of mitochondrial membrane potential (Ψ) is measured, with key observations at the 60-minute mark [2].
In Vivo Evaluation

For a full preclinical evaluation, in vivo models that reproduce the complex pathology of cerebral ischemia are essential [2].

  • Model Selection: Models of acute cerebrovascular accident in rodents (e.g., rats, mice) that replicate reduced cerebral blood flow, energy deficit, and excitotoxicity.
  • Key Outcome Measures:
    • Behavioral & Functional: Motor activity, neurological deficit scores (paresis, paralysis), and tests for learning and memory.
    • Molecular & Biochemical: Markers of oxidative stress (e.g., nitrotyrosine), energy metabolism, and apoptosis.
    • Histological: Tissue analysis for neuronal damage.

The experimental workflow below illustrates the multi-stage process for validating a neuroprotective agent.

cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Potential Neuroprotective Agent Identified InVitro In Vitro Screening Start->InVitro Mech Mechanism of Action Studies InVitro->Mech  Shows Promise Data Data Analysis & Conclusion InVitro->Data  No Activity Cell Neuronal Cell Culture Assays InVitro->Cell InVivo In Vivo Validation Mech->InVivo  Mechanism  Understood Model Animal Model of Cerebral Ischemia Mech->Model InVivo->Data Mito Mitochondrial Function Assays Assess Behavioral & Biochemical Assessment

Framework for Your "Ethomersol" Guide

To create a comprehensive comparison guide for this compound, I suggest structuring it around the following points, using the provided data and protocols as a foundation:

  • Comparative Positioning: Compare this compound's hypothetical or early experimental data against the efficacy rankings of agents like NBP and Edaravone in the table above.
  • Methodology Description: Detail your experimental plans using the in vitro and in vivo protocols described. Specify the exact models, cell lines, animal species, and outcome measures you will use.
  • Quantitative Data Presentation: Once you have data, create structured tables for this compound's results on key metrics (e.g., % reduction in NIHSS score, improvement in mRS distribution) alongside comparator agents.
  • Pathway Diagrams: Based on your findings, use Graphviz to map this compound's specific effects on signaling pathways (e.g., Nrf2, NF-κB), neuronal apoptosis, or oxidative stress.

References

Ethomersol metabolic effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Ethomersol

The table below summarizes the key metabolic effects and experimental data for this compound, based on the search results.

Metabolic Effect Experimental Model & Protocol Key Findings & Quantitative Data

| Improves Cerebral Oxygen Metabolism [1] [2] | Model: Cats with acute transient cerebral ischemia (30-min occlusion of carotid/vertebral arteries). Protocol: Intravenous infusion of this compound (50 mg/kg over 60 minutes). | - Decreased cerebral tissue hypoxia at the end of the ischemic period.

  • Prevented post-ischemic hypoperfusion and severe hypo-oxygenation during recirculation.
  • Demonstrated a reduction in hemoglobin's affinity for oxygen. | | Antioxidant Activity [3] | Model 1 (in vivo): Albino rats with acute hypoxia. Protocol: this compound injected (25 mg/kg, intraperitoneally) 30 minutes before hypoxia induction. Model 2 (in vitro): Liposomes and brain homogenates. Protocol: this compound (0.01-40 mM) added to systems with Fe2+-induced lipid peroxidation. | In vivo: Prevented activation of lipid peroxidation and suppression of the antioxidant system in the brain and liver. Decreased conjugated dienes and malondialdehyde; increased thiol levels and antioxidant enzyme activities. In vitro: Inhibited lipid peroxidation in liposomes (similar to DMSO) and brain homogenates (similar to EDTA). | | Cerebroprotective & Behavioral Recovery [4] | Model: Rats with mechanical craniocerebral trauma, classified as High-Resistant (HR) or Low-Resistant (LR) to hypoxia. Protocol: this compound (25 mg/kg, intraperitoneally) administered once daily for three days post-trauma. | - Improved survival rates and normalized physiological parameters (respiratory rate, body temperature).
  • Reduced cerebral edema.
  • Restored normal behavioral patterns in open field and elevated plus maze tests.
  • Corrected energy metabolism (creatine phosphate, ATP) and oxidative stress markers in the brain. |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodologies.

  • Ischemia/Recirculation Model in Cats [1] [2]:

    • Animal Model: Cats are anesthetized and surgically prepared.
    • Induction of Ischemia: Acute transient cerebral ischemia is induced by occluding both carotid and both vertebral arteries for 30 minutes.
    • Drug Administration: this compound is administered via intravenous infusion at a dose of 50 mg/kg, with the infusion starting at the onset of ischemia and continuing for 60 minutes.
    • Recirculation: Blood flow is restored after the 30-minute occlusion.
    • Data Collection: Cerebral blood flow, tissue oxygen levels, and hemoglobin oxygen affinity are monitored and compared between treated and control groups during ischemia and the recirculation phase.
  • Antioxidant Activity Assessment in Rats [3]:

    • Pre-treatment: Rats receive an intraperitoneal injection of this compound (25 mg/kg) or a vehicle solution 30 minutes before being placed in a hypoxic chamber.
    • Hypoxia Induction: Acute hypoxia is induced by placing the rats in a sealed chamber where the oxygen level is progressively reduced.
    • Tissue Sampling: After a set period, the animals are euthanized, and brain and liver tissues are rapidly extracted and homogenized.
    • Biochemical Analysis:
      • Lipid Peroxidation: Measured by quantifying the accumulation of specific markers like conjugated dienes and malondialdehyde (MDA).
      • Antioxidant System: Assessed by measuring the level of reduced glutathione and the activity of antioxidant enzymes like superoxide dismutase.

Antihypoxants in Context

This compound belongs to a class of drugs known as antihypoxants, which are defined as compounds of different chemical structures that increase the whole organism's resistance to oxygen deficit [4]. To help contextualize this compound, the diagram below illustrates its core mechanisms and how it fits into this broader class.

G Antihypoxant Mechanisms and this compound cluster_overview Antihypoxants (General) Antihypoxants Antihypoxants ChemicalClasses Chemical Classes Antihypoxants->ChemicalClasses CommonEffects Common Effects Antihypoxants->CommonEffects Benzimidazoles Benzimidazoles ChemicalClasses->Benzimidazoles Aminothiols Aminothiols ChemicalClasses->Aminothiols EnergyStabilizing EnergyStabilizing CommonEffects->EnergyStabilizing Antioxidant Antioxidant CommonEffects->Antioxidant Actoprotective Actoprotective CommonEffects->Actoprotective This compound This compound EthomersolMech This compound-Specific Mechanisms This compound->EthomersolMech Benzimidazoles->this compound Mech1 Enhances Protein & Enzyme Synthesis EthomersolMech->Mech1 Mech2 Reduces Hb-O2 Affinity EthomersolMech->Mech2 Mech3 Inhibits Lipid Peroxidation EthomersolMech->Mech3

The primary limitation in creating a direct, quantitative comparison is the lack of accessible, head-to-head experimental studies between this compound and other specific antihypoxants like bemithyl or amtizol within the search results [4]. The available data on this compound, while robust, is primarily from older animal studies.

References

Ethomersol safety profile vs other actoprotectors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Actoprotectors

The table below summarizes the available information on Ethomersol and key reference actoprotectors.

Compound Name Chemical Class Known Safety & Regulatory Profile Primary Documented Use / Status Key Known Characteristics
This compound Benzimidazole derivative [1] [2] Limited data; for research use only [3] Research chemical; structural/functional analog of Bemitil [3] Enhances physical endurance & metabolic recovery [3]
Bemitil Benzimidazole derivative [1] "High efficiency and safety" [1]; Used in military & sports medicine [1] Approved in Ukraine (Antihot); reference actoprotector [1] Increases physical/mental capacity, stability to hypoxia & temperature extremes [1] [2]
Bromantane Adamantane derivative [1] "High efficiency and safety" [1]; Approved drug in Russia [1] Approved in Russia (Ladasten); banned by WADA [1] [4] Treats asthenic conditions; reduces fatigue; anxiolytic properties [1] [5]
Panax Ginseng Natural Adaptogen [6] Well-tolerated; "not associated with serious side effects" [4] Dietary supplement; considered a potential natural actoprotector [6] Improves physical/intellectual work capacity; rich in ginsenosides [6]

Mechanisms of Action and Experimental Context

The safety and efficacy of a substance are intrinsically linked to its mechanism of action. While direct data on this compound is scarce, insights can be drawn from its structural similarity to Bemitil.

Proposed Mechanism of Benzimidazole Actoprotectors

Actoprotectors like Bemitil (and by structural extension, this compound) are distinguished from simple stimulants. They enhance performance through non-exhaustive action, meaning they do not increase oxygen consumption or heat production [1] [2]. Their effect is a function of a complex mechanism that includes:

  • Cell genome activation and protein synthesis [1] [2].
  • Optimization of mitochondrial oxidation [2].
  • Induction of antioxidant enzymes (e.g., SOD, catalase), providing indirect antioxidant activity [2].
  • Stimulation of cellular immune response [2].

This proposed mechanism for the benzimidazole class is outlined in the diagram below.

G Proposed Mechanism of Benzimidazole Actoprotectors cluster_key Key Experimental Observations O1 Lower lactate accumulation in blood and tissues O2 Faster glycogen recovery (supercompensation) O3 Reduced oxidative stress markers O4 Enhanced stability under hypoxia and high temperature A Administration of Benzimidazole Actoprotector B Cellular Uptake A->B C Activation of Cell Genome B->C D Increased Synthesis of: - Proteins - Antioxidant Enzymes (SOD, Catalase) C->D E Systemic Effects D->E F1 Optimized Mitochondrial Oxidation E->F1 F2 Enhanced Energy Metabolism E->F2 F3 Reduced Oxidative Damage E->F3 F4 Stimulation of Cellular Immunity E->F4 G Outcome: Enhanced Physical & Mental Performance without Exhaustion E->G F1->G F2->G F3->G F4->G

Comparative Experimental Data and Protocols

The safety profile of Bemitil is supported by extensive human trials under various conditions. The following table summarizes key experimental findings that inform its safety and efficacy profile [1] [2].

Experimental Context Subject Population Key Efficacy Findings Implied Safety & Tolerability
Military & Extreme Environments Soldiers (Afghanistan; rescue workers) [1] Enabled effective performance under hypoxia and high temperatures [1]. Deemed safe for use in demanding, high-stakes environments by healthy individuals [1].
Athletic Performance High-performance athletes [2] Positive effects on training process and results; accelerated recovery after exhaustive loads [2]. Used in sports preparation; no mention of side effects impairing performance [1] [2].
Clinical Settings Patients with asthenic disorders [1] [2] Expressed antiasthenic effect; accelerated recovery processes [2]. Well-tolerated in a clinical patient population [1].

How to Proceed with this compound Research

The lack of specific safety data for this compound presents a significant research gap. To build a robust safety profile, consider these steps:

  • Consult Specialized Databases: Direct searches on PubMed and Google Scholar for "this compound" or its synonym "5-ethoxy-2-ethylmercaptobenzimidazole" may yield primary research not captured here.
  • Analyze Structural Analogues: A thorough investigation into the toxicology and pharmacokinetic data of Bemitil provides the best available proxy for this compound's potential safety profile.
  • Investigate Synthetic Pathways: The safety profile of a compound can be influenced by its synthesis impurities [3]. Reviewing its synthetic and purification protocols may offer indirect clues.

References

Ethomersol hypoxia protection comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Actoprotectors at a Glance

The table below categorizes compounds based on their actoprotective properties. Actoprotectors are defined as agents that enhance the body's stability against physical loads without increasing oxygen consumption, primarily by stimulating protein synthesis and increasing work capacity [1] [2].

Compound Name Chemical Class Classification Key Postulated Mechanism Reported Applications / Context
Ethomersol Benzimidazole derivative Actoprotector / Antihypoxant [3] Activates protein synthesis, energy metabolism, and antioxidant systems [3]. Preclinical models of craniocerebral trauma (rat) [3].
Bemitil (Bemithyl) Benzimidazole derivative Reference Actoprotector [1] [2] Activates cell genome, optimizes mitochondrial oxidation, reduces oxidative stress [1]. Military and sports medicine; resistance to hypoxia, heat [1].
Bromantane Adamantane derivative Actoprotector [1] Not specified in search results. Sports medicine (now prohibited); treatment of asthenic states [1].
Panax Ginseng (Ginseng) Natural adaptogen (Herb) Potential Natural Actoprotector [2] Contains ginsenosides; influences neurotransmitters, improves cerebral blood flow, stimulates protein synthesis [2]. Used to improve physical and intellectual work capacity; dietary supplement [2].
Afobazol Benzimidazole derivative Adaptogen (not an actoprotector) [1] Neuroprotection via central nervous system adaptation; minimal effect on physical work capacity [1]. Distinguished from actoprotectors due to lack of significant physical performance enhancement [1].

Experimental Data on this compound

One identified study provides experimental data for this compound in an animal model, though it does not include a direct comparison to other actoprotectors.

  • Experimental Protocol [3]:

    • Animal Model: Male Wistar rats.
    • Injury Model: Closed craniocerebral trauma (CCT) of moderate severity was inflicted using a weight-drop method.
    • Dosing: this compound was administered intraperitoneally at 25 mg/kg, once daily for three days following the trauma.
    • Key Outcome Measures:
      • Behavioral Tests: Open field test and elevated plus maze to assess motor activity, investigative behavior, and anxiety.
      • Brain Metabolism: Levels of creatine phosphate, ATP, lactic acid, and pyruvic acid to assess energy metabolism.
      • Oxidative Stress: Levels of lipoperoxidation products (diene conjugates, malonic dialdehyde) and activity of the antioxidant system (reduced glutathione, superoxide dismutase).
  • Reported Findings [3]:

    • This compound administration post-trauma decreased behavioral impairments and helped restore normal behavior patterns in rats.
    • It prevented metabolic disturbances in the brain, aiding the recovery of energy metabolism and reducing oxidative stress.
    • The study noted that the effect was most pronounced in animals with high innate resistance to hypoxia.

Mechanism of Action & Signaling Pathway

This compound's mechanism is described as a "metabolic type of action," which involves the activation of reparative and adaptive synthesis of RNA and proteins, optimization of energy metabolism, and enhancement of the antioxidant system [3]. While not explicitly mapped for this compound, its antihypoxic effect is directly related to the body's response to low oxygen. The core cellular pathway involved is the Hypoxia-Inducible Factor (HIF) signaling pathway, summarized in the diagram below.

HIF_Signaling Hypoxia Signaling Pathway Normoxia Normoxia PHD_Active PHD Enzymes (Active) Normoxia->PHD_Active Hypoxia Hypoxia PHD_Inactive PHD Enzymes (Inactive) Hypoxia->PHD_Inactive HIFa_Degradation HIF-α (Degraded) PHD_Active->HIFa_Degradation Hydroxylates HIF-α HIFa_Stable HIF-α (Stable) PHD_Inactive->HIFa_Stable No Hydroxylation HIF_Complex HIF-α/HIF-1β Complex HIFa_Stable->HIF_Complex Gene_Transcription Target Gene Transcription HIF_Complex->Gene_Transcription Binds HRE Adaptive_Response Adaptive Cellular Response Gene_Transcription->Adaptive_Response Krebs_Mutation Krebs Cycle Mutation (e.g., SDH, FH) Metabolite_Accumulation Succinate/Fumarate Accumulation Krebs_Mutation->Metabolite_Accumulation PHD_Inhibition Competitive Inhibition Metabolite_Accumulation->PHD_Inhibition PHD_Inhibition->HIFa_Stable

The diagram illustrates the core HIF pathway. Under normoxia, HIF-α subunits are constantly hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. Under hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, dimerize with HIF-1β, and initiate the transcription of genes that promote survival in low-oxygen conditions [4] [5]. This compound's metabolic action is believed to support cellular stability and recovery within this broader adaptive framework [3].

Interpretation and Further Research

The available data is limited to foundational and preclinical research. To build a comprehensive comparison guide, you would need to consult additional, more direct sources.

  • Focus on Direct Comparisons: The existing literature introduces key compounds but lacks head-to-head experimental studies. Future research should specifically search for papers that compare this compound directly with Bemitil, Bromantane, or other candidates using identical models and metrics.
  • Expand Source Scope: Deeper searches in specialized scientific databases using terms like "benzimidazole derivatives hypoxia comparative efficacy" or "actoprotector mechanism of action review" may yield more detailed comparative data.
  • Consult Primary Literature: The most reliable data will come from original research articles. The provided information from [1] and [3] can serve as a starting point for tracing citations and finding related studies.

References

Understanding Ethomersol and the Actoprotector Class

Author: Smolecule Technical Support Team. Date: February 2026

Ethomersol is identified as a synthetic actoprotector, a class of drugs defined by their ability to enhance the body's stability against physical exertion without increasing oxygen consumption, thus acting as non-exhaustive metabolic enhancers [1].

The table below summarizes the core information available for this compound and its relationship to key compounds in its class.

Compound Name Chemical Class Classification Key Known/Postulated Characteristics
This compound Benzimidazole derivative Actoprotector Enhances physical performance without increasing oxygen consumption; considered a synthetic adaptogen [1].
Bemitil Benzimidazole derivative Actoprotector (Reference) Well-documented; enhances endurance to physical loads, stability to hypoxia and high temperatures; penetrates blood-brain barrier [1].
Bromantane Adamantane derivative Actoprotector Used to shorten recovery times after physical exertion; different pharmacokinetics and mechanism from bemitil [1].
Psychostimulants (e.g., Caffeine) Various Different Class (Contrast) Increase work capacity but are exhaustive, increasing oxygen consumption and heat production [1].

Proposed Behavioral Test Validation Framework

Since specific validated protocols for this compound are not publicly available, the following framework is proposed based on the pharmacological definition of actoprotectors and standard neuropsychopharmacological testing methods. The core strategy should involve comparing its effects to the reference actoprotector, Bemitil, and contrasting it with classic psychostimulants.

The workflow for validating this compound involves a multi-stage process, from initial screening to in-depth analysis, as illustrated below.

G cluster_1 Tier 1: Primary Actoprotector Screening cluster_2 Tier 2: In-Depth Behavioral Profiling cluster_3 Tier 3: Mechanism & Specificity Start Start: this compound Behavioral Validation T1A Forced Swim Test (Mice/Rats) Start->T1A T1B Rotarod Test (Motor Coordination/Endurance) Start->T1B T1C Open Field Test (Locomotor Activity, Anxiety) Start->T1C T2A Run-to-Exhaustion Treadmill T1A->T2A T2B Grip Strength Test T1B->T2B T2C Cognitive/Memory Batteries (Morris Water Maze, etc.) T1C->T2C T3A Metabolic Rate & Oxygen Consumption T2A->T3A T3B Body Temperature Monitoring T2B->T3B T3C Molecular & Biochemical Assays T2C->T3C End Data Synthesis & Validation Report T3A->End T3B->End T3C->End

Diagram 1: A tiered workflow for validating this compound's actoprotective effects, progressing from general screening to specific mechanistic studies.

Detailed Experimental Protocols

Tier 1: Core Behavioral Assays These tests provide the initial evidence for an actoprotective profile.

  • Forced Swim Test (FST)
    • Objective: To assess the ability to cope with extreme stress and resist physical exhaustion.
    • Protocol: Rodents are placed in an inescapable cylinder of water (23-25°C) for a 6-minute session. The primary metric is immobility time (floating with only movements to keep the head above water). A significant increase in active swimming/climbing time, without a concomitant increase in general locomotion (see Open Field Test), suggests a true actoprotective effect rather than general stimulation [1].
  • Rotarod Test
    • Objective: To evaluate motor coordination and fatigue resistance.
    • Protocol: Animals are placed on a rotating rod, and the speed is gradually accelerated. The latency to fall is recorded. Actoprotectors like Bemitil are expected to significantly increase this latency, indicating enhanced motor endurance.
  • Open Field Test (OFT)
    • Objective: To control for nonspecific psychostimulation and assess anxiety-like behavior.
    • Protocol: An animal is placed in a novel, enclosed arena for a set time (e.g., 5-10 minutes). The total distance traveled is measured. A key differentiator is that actoprotectors should not produce a large increase in total locomotion, which is typical of psychostimulants like caffeine [1].

Tier 2 & 3: Confirmatory and Mechanistic Assays

  • Run-to-Exhaustion Treadmill: Provides a direct, objective measure of physical endurance by measuring time or distance until exhaustion [1].
  • Metabolic Rate Monitoring: A crucial test to confirm the actoprotector profile. It must be demonstrated that the performance enhancement occurs without a significant increase in oxygen consumption, a key feature that distinguishes actoprotectors from psychostimulants [1].

Data Presentation and Pathway Visualization

A key differentiator between actoprotectors and stimulants lies in their metabolic impact, which can be visualized through their distinct signaling pathways.

G cluster_stimulant Psychostimulant (e.g., Caffeine) cluster_actoprotector Actoprotector (e.g., this compound / Bemitil) Stimulus Physical Load (Stimulus) S1 ↑ Metabolic Rate Stimulus->S1 A1 Stimulates Protein Synthesis Stimulus->A1 S2 ↑ Oxygen Consumption S1->S2 S3 ↑ Body Temperature & Heat Production S1->S3 S4 Exhaustive Action S2->S4 S3->S4 A2 Stable Metabolic Rate A1->A2 A3 Non-Exhaustive Action A2->A3 A4 Enhanced Physical Performance A3->A4

Diagram 2: A comparison of the core mechanistic pathways for psychostimulants versus actoprotectors, highlighting key metabolic differences.

Quantitative Data Comparison Table

The table below outlines the expected outcomes for this compound based on its proposed classification, compared to a reference actoprotector and a classic psychostimulant.

Behavioral & Metabolic Parameter Expected Result: this compound Reference Actoprotector (Bemitil) Psychostimulant (Caffeine)
Forced Swim Test (Immobility Time) Significant Decrease Significant Decrease [1] Significant Decrease
Rotarod Test (Latency to Fall) Significant Increase Significant Increase [1] Moderate Increase
Open Field (Total Distance) No Change / Slight Increase No significant change [1] Significant Increase
Oxygen Consumption during load No Change / Decrease No increase [1] Significant Increase [1]
Body Temperature during load No Change / Decrease No increase [1] Significant Increase [1]
Overall Action Profile Non-exhaustive Non-exhaustive [1] Exhaustive [1]

A Practical Path Forward for Researchers

  • Consult Authoritative Sources: The most detailed information on actoprotectors like this compound may be found in historical Soviet/Russian and Ukrainian pharmacological literature and patent filings from the 1970s-1990s [1].
  • Leverage the Framework: Use the provided tiered framework and comparison table to design a robust validation study for this compound, using Bemitil as a positive control.
  • Investigate Mechanisms: The exact molecular mechanism of benzimidazole-based actoprotectors remains an area of research. Your studies could probe their effects on specific signaling pathways related to energy metabolism and stress resistance [1].

References

×

XLogP3

2.5

Other CAS

120764-43-4

Wikipedia

5-Ethoxy-2-ethylmercaptobenzimidazole

Dates

Last modified: 07-17-2023

Explore Compound Types